MMPP
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;2-carboxybenzenecarboperoxoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H6O5.Mg/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h2*1-4,12H,(H,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOZZBNFRIZETM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10MgO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78948-87-5, 84665-66-7 | |
| Record name | Dihydrogen bis[monoperoxyphthalato(2-)-O1,OO1]magnesate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesate(2-), bis[2-carboxybenzenecarboperoxoato(2-)-κOO,κO']-, hydrogen, hydrate (1:2:6), (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MONOPEROXYPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN884S965H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP. This novel compound has demonstrated significant potential as an anti-inflammatory and anti-cancer agent through its targeted inhibition of key signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels. By binding to the ATP-binding domain of VEGFR2, this compound inhibits its kinase activity, thereby suppressing downstream signaling cascades crucial for cancer progression and inflammatory responses.[1][2] Additionally, this compound has been shown to modulate other critical pathways, including STAT3 and NF-κB, further contributing to its anti-inflammatory and anti-tumor properties.[3][4][5]
Inhibition of the VEGFR2/AKT/ERK/NF-κB Signaling Pathway
This compound is a potent inhibitor of VEGFR2.[1] Its binding to the HYD-I region of the VEGFR2 ATP-binding domain, specifically forming hydrogen bonds with Cys919, leads to increased thermal stability of the receptor and a reduction in its kinase activity.[1][2] This inhibition prevents the autophosphorylation of VEGFR2 at Tyr1175, a critical step for initiating downstream signaling.[2]
The suppression of VEGFR2 activity by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][2] This, in turn, attenuates the activation and nuclear translocation of the transcription factor NF-κB.[1][2] NF-κB is a critical regulator of various genes involved in angiogenesis, inflammation, and cell survival, including VEGFA, VEGFR2, MMP2, and MMP9.[1][2] this compound has been shown to downregulate the mRNA expression of these NF-κB target genes.[2]
The culmination of these effects is the suppression of various angiogenic processes, including endothelial cell migration, invasion, tube formation, and the sprouting of new blood vessels.[1][2]
Anti-inflammatory Effects via NF-κB and JNK/AP-1 Pathways
This compound also demonstrates significant anti-inflammatory properties by targeting pathways initiated by lipopolysaccharide (LPS).[3] It has been shown to interfere with the binding of LPS to CD14 and MD2, which are crucial for the activation of the TLR4 signaling complex.[3] This interference leads to the suppression of downstream inflammatory cascades.
Specifically, this compound inhibits the IKK/IκBα signaling pathway, which is essential for the activation of NF-κB.[3] It also downregulates the JNK/AP-1 signaling pathway.[3][6] By inhibiting the phosphorylation of IKKα/β and IκBα, this compound prevents the nuclear translocation of the NF-κB p50 subunit.[3] Similarly, by inhibiting the phosphorylation of JNK, it reduces the translocation of c-Jun, a component of the AP-1 transcription factor.[3] The combined inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators and cytokines.[3]
Dual Regulation of VEGFR2 and PPARγ in Cancer
In the context of breast cancer, this compound has been shown to exert its anti-cancer effects through the dual regulation of VEGFR2 and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6] While inhibiting VEGFR2 phosphorylation, this compound enhances the transcriptional activity of PPARγ.[6] This dual action ultimately leads to the downregulation of AKT activity, resulting in growth inhibition, induction of apoptosis, and suppression of cancer cell migration and invasion.[6] The pro-apoptotic effects of this compound are evidenced by the activation of caspases 3, 8, and 9, and an increase in the pro-apoptotic protein Bax, while inhibiting the anti-apoptotic protein Bcl-2.[6]
Quantitative Data
| Parameter | Target | Cell Line/System | Value | Reference |
| Binding Affinity | IKKα | In silico | -7.1 kcal/mol | [7] |
| Binding Affinity | IKKβ | In silico | -8.2 kcal/mol | [7] |
Detailed Experimental Protocols
VEGFR2 Kinase Assay:
-
Objective: To determine the inhibitory effect of this compound on VEGFR2 kinase activity.
-
Methodology: Human umbilical vein endothelial cells (HUVECs) are treated with varying concentrations of this compound. Following treatment, cell lysates are subjected to an in vitro kinase assay using a recombinant VEGFR2 protein and a suitable substrate. The level of substrate phosphorylation is quantified, typically through radiometric or fluorescence-based methods, to determine the extent of kinase inhibition.[1][2]
Cell Migration and Invasion Assays:
-
Objective: To assess the effect of this compound on the migratory and invasive capabilities of endothelial or cancer cells.
-
Methodology:
-
Migration: A wound-healing assay or a Transwell migration assay is performed. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of this compound. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert and migrate towards a chemoattractant in the lower chamber, with this compound added to the media. The number of migrated cells is quantified.[1][2][6]
-
Invasion: A Transwell invasion assay is used, where the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). The protocol is similar to the migration assay, but measures the ability of cells to degrade the matrix and invade through the membrane.[1][2][6]
-
Tube Formation Assay:
-
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Methodology: HUVECs are seeded onto a layer of Matrigel in the presence of various concentrations of this compound. The formation of tube-like structures is observed and quantified using microscopy after a defined incubation period.[1][2]
Western Blot Analysis:
-
Objective: To determine the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.
-
Methodology: Cells are treated with this compound for specified times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., VEGFR2, AKT, ERK, IκBα, JNK) and subsequently with secondary antibodies. Protein bands are visualized and quantified using chemiluminescence or fluorescence.[1][2][3][6]
NF-κB Nuclear Translocation Assay:
-
Objective: To assess the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.
-
Methodology: Cells are treated with this compound and a stimulant (e.g., VEGFA or LPS). Nuclear and cytoplasmic fractions are then isolated. The amount of NF-κB subunits (e.g., p50, p65) in each fraction is determined by Western blotting or through immunofluorescence staining and confocal microscopy.[1][2][3]
Molecular Docking:
-
Objective: To predict the binding mode and affinity of this compound to its target proteins.
-
Methodology: Computational molecular docking studies are performed using the crystal structures of the target proteins (e.g., VEGFR2, IKKα, IKKβ). The binding energy and interactions between this compound and the amino acid residues in the binding pocket are calculated to provide insights into the molecular basis of inhibition.[7]
References
- 1. This compound is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Inflammatory Effects by Suppressing MD2-Dependent NF-κB and JNK/AP-1 Pathways in THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | STAT | VEGFR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates the Inflammatory Response by Suppressing ROS and Proinflammatory Cytokine and Chemokine Production in TNF-α/IFN-γ-Stimulated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemical Properties and Structure of Magnesium Monoperoxyphthalate (MMPP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Magnesium monoperoxyphthalate (MMPP), a versatile and stable oxidizing agent, has garnered significant attention across various scientific disciplines, including organic synthesis and drug development. This technical guide provides a comprehensive overview of its core chemical properties, structure, synthesis, and mechanisms of action, tailored for researchers and professionals in the field.
Chemical and Physical Properties
This compound is commercially available, typically as a white granular solid in its hexahydrated form.[1] Its stability and water solubility offer distinct advantages over other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), rendering it a safer and more environmentally friendly option for a variety of chemical transformations.[2]
Below is a summary of the key quantitative data for both the anhydrous and hexahydrated forms of this compound:
| Property | Value (Anhydrous) | Value (Hexahydrate) | References |
| Molecular Formula | C₁₆H₁₀MgO₁₀ | C₁₆H₁₀MgO₁₀·6H₂O | [1][3] |
| Molecular Weight | 386.55 g/mol | 494.64 g/mol | [1][4] |
| Melting Point | Decomposes | 96 °C (decomposes) | [1][5] |
| Boiling Point | Decomposes before boiling | Decomposes before boiling | [5][6] |
| Solubility in Water | Soluble | 160 g/L (at 15 °C) | [1] |
| Solubility in Organic Solvents | Very low solubility in common organic solvents | Soluble in low molecular weight alcohols | [1][2] |
| pKa (of parent acid) | 3.32 ± 0.36 (Predicted for Monoperoxyphthalic acid) | Not Applicable | [7] |
Chemical Structure
The chemical structure of Magnesium Monoperoxyphthalate consists of a central magnesium ion (Mg²⁺) coordinated to two monoperoxyphthalate anions. Each anion contains a peroxy acid functional group (-COOOH), which is responsible for its potent oxidizing properties.
Caption: Chemical structure of Magnesium Monoperoxyphthalate.
Experimental Protocols
Synthesis of Magnesium Monoperoxyphthalate Hexahydrate
A common method for the preparation of this compound involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide.
Materials:
-
Phthalic anhydride
-
Hydrogen peroxide (30% aqueous solution)
-
Magnesium oxide
-
Distilled water
-
Calcium chloride (for drying)
Procedure:
-
Phthalic anhydride is added to a 30% aqueous solution of hydrogen peroxide.
-
Magnesium oxide is then added to the mixture.
-
The reaction is typically carried out at a controlled temperature, for example, between 20-25°C.
-
The resulting this compound precipitates from the solution.
-
The precipitate is collected by filtration.
-
The collected solid is dried over calcium chloride in a desiccator to yield magnesium monoperoxyphthalate hexahydrate.[7]
General Protocol for Oxidation Reactions Using this compound
The following is a general procedure for the oxidation of a substrate, such as a sulfide to a sulfoxide or an alkene to an epoxide. This protocol is adapted from the synthesis of selenones.[8]
Materials:
-
Substrate (e.g., sulfide, alkene)
-
Magnesium monoperoxyphthalate hexahydrate (this compound)
-
Anhydrous ethanol (or other suitable solvent)
-
Ethyl acetate
-
10% aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the substrate in a suitable solvent (e.g., absolute ethanol) at room temperature.
-
Add this compound (typically 1.2 to 2.4 equivalents) to the solution.
-
Stir the reaction mixture vigorously and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a 10% aqueous sodium carbonate solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oxidized product.[8]
Signaling Pathways and Mechanisms of Action
Baeyer-Villiger Oxidation of Ketones
This compound is an effective reagent for the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester. The mechanism proceeds through the formation of a Criegee intermediate.
Caption: Baeyer-Villiger oxidation mechanism using this compound.
Epoxidation of Alkenes
This compound is also widely used for the epoxidation of alkenes to form epoxides (oxiranes). This reaction is a concerted process where the peroxy acid transfers an oxygen atom to the double bond.
Caption: Epoxidation of an alkene using this compound.
Biocidal Mechanism of Action
As an oxidizing biocide, this compound exerts its antimicrobial effects through the generation of reactive oxygen species (ROS). These highly reactive species cause non-specific oxidation of essential cellular components in microorganisms, leading to cell death. This general mechanism of action makes the development of microbial resistance less likely compared to targeted biocides.[9][10]
Caption: Conceptual diagram of the biocidal action of this compound.
Application in Drug Development
The use of oxidizing agents like this compound is pertinent to various stages of the drug development process, from discovery to formulation. Their role can range from synthesizing new chemical entities to assessing the oxidative stability of drug candidates.
Caption: Generalized workflow of this compound's role in drug development.
References
- 1. Magnesium Monoperoxyphthalate [drugfuture.com]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. Magnesium monoperoxyphthalate | C16H10MgO10 | CID 54691831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. perphthalic acid | 2311-91-3 [chemicalbook.com]
- 8. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidizing and non-oxidizing biocides [alvimcleantech.com]
- 10. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Synthesis and Applications of Magnesium Monoperoxyphthalate (MMPP)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium monoperoxyphthalate (MMPP), also known as magnesium bis(monoperoxyphthalate) hexahydrate, is a versatile and stable oxidizing agent widely employed in organic synthesis.[1][2] As a salt of an aromatic peroxyacid, this compound offers enhanced stability compared to its aliphatic counterparts.[3] It has emerged as a safer and more cost-effective alternative to other peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), particularly for large-scale reactions.[2][4] This guide provides an in-depth overview of this compound's properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams relevant to professionals in chemical research and drug development. Its utility extends from classic oxidation reactions in synthetic chemistry to applications as a bleaching agent and broad-spectrum biocide.[2][3][4]
Physicochemical and Quantitative Data
The properties of this compound, primarily in its common hexahydrate form, are summarized below. This data is essential for its handling, application in reactions, and understanding its advantages.
| Property | Data | Reference(s) |
| Chemical Name | Magnesium bis(monoperoxyphthalate) hexahydrate | [1] |
| Acronym | This compound | [1][2] |
| CAS Number | 84665-66-7 (hexahydrate) | [2] |
| Molecular Formula | C₁₆H₁₀MgO₁₀ · 6H₂O | [1] |
| Molecular Weight | 494.64 g/mol | [1] |
| Appearance | White granular solid | [1] |
| Melting Point | 93-96 °C (with decomposition) | [1] |
| Solubility | Water (15 °C): 160 g/L Alcohols: Soluble in low molecular weight alcohols Organic Solvents: Very low solubility | [1] |
| Purity (Technical Grade) | ~80% |
Synthesis and Experimental Protocols
The synthesis of this compound involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of a magnesium source. Following its preparation, this compound can be used in a variety of oxidation reactions.
This protocol is a modified version of the method described in European Patent Application No. 27693, designed to enhance the formation of the crystalline product.[3]
Materials:
-
Phthalic anhydride (particulate)
-
Hydrogen peroxide (87.5% w/w)
-
Magnesium oxide
-
Ethyl acetate
-
Water
-
Reaction vessel with cooling and vigorous stirring capabilities
Procedure:
-
In a suitable reaction vessel, prepare a solution by mixing 50 mL of water and 50 mL of hydrogen peroxide (87.5% w/w) in ethyl acetate.[3]
-
Cool the solution to 10 °C and maintain this temperature.[3]
-
With vigorous stirring, introduce particulate phthalic anhydride and magnesium oxide to the solution, which will form a slurry.[3]
-
Continue the vigorous stirring at 10 °C for an extended period of 14 hours to ensure the formation of the crystalline this compound product.[3]
-
After the reaction period, the solid product can be isolated from the slurry by filtration.
-
The resulting this compound hexahydrate should be washed and dried appropriately before storage.
This compound is a highly effective reagent for the epoxidation of alkenes, a fundamental transformation in organic synthesis.[2][5]
Materials:
-
Alkene substrate
-
This compound (typically 1.0-2.5 equivalents)
-
Anhydrous, non-polar solvent (e.g., chloroform, acetone, or ethanol)[5][6][7]
-
Reaction vessel with magnetic stirring
Procedure:
-
Dissolve the alkene substrate in a suitable anhydrous solvent within a reaction flask.
-
Add this compound (technical grade, ~80%) to the solution in a single portion or portion-wise, typically using 1.0 to 2.5 equivalents depending on the substrate's reactivity.[6]
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture will contain the epoxide product and the water-soluble magnesium phthalate by-product.[4][6]
-
To isolate the product, add water to the reaction mixture to dissolve the magnesium phthalate by-product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which can be further purified by chromatography if necessary.
Key Applications and Reaction Mechanisms
This compound's primary utility lies in its function as an oxygen atom transfer (OAT) agent.[4] It is employed in several key oxidative transformations.
Major Applications:
-
Epoxidation of Alkenes: Conversion of carbon-carbon double bonds to epoxides (oxiranes).[2][4]
-
Baeyer-Villiger Oxidation: Oxidation of ketones to form esters.[2][4]
-
Heteroatom Oxidation:
The general mechanism for the epoxidation of an alkene by a peroxyacid like this compound is a concerted process where the electrophilic oxygen of the peroxy group is transferred to the nucleophilic double bond.[7]
References
- 1. Magnesium Monoperoxyphthalate [drugfuture.com]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]
Thermal Stability of Magnesium Monoperoxyphthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of magnesium monoperoxyphthalate (MMPP), a widely used oxidizing agent in organic synthesis and various industrial applications. Due to its peroxyacid nature, a thorough understanding of its thermal behavior is critical for safe handling, storage, and application. This document consolidates available data on the thermal decomposition of this compound, outlines relevant experimental protocols for its analysis, and presents logical workflows for thermal hazard assessment. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this reagent.
Introduction
Magnesium monoperoxyphthalate (this compound), typically available as a hexahydrate, is a stable and water-soluble organic peroxyacid.[1] It serves as a safer alternative to other peracids like meta-chloroperoxybenzoic acid (mCPBA) for various oxidation reactions, including Baeyer-Villiger oxidations, epoxidations, and the oxidation of sulfides and amines.[1] Despite its relative stability compared to other peroxides, this compound is an energetic material that can decompose exothermically under certain conditions, posing potential thermal hazards.[2] Factors influencing its stability include temperature, light, and the presence of contaminants such as metals and reducing agents.[1] A detailed understanding of its thermal decomposition pathway and kinetics is therefore essential for risk assessment and the design of safe chemical processes.
Thermal Decomposition Profile
The thermal decomposition of magnesium monoperoxyphthalate hexahydrate is a multi-stage process primarily involving the loss of water of hydration and the subsequent breakdown of the organic peroxyacid moiety.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of this compound hexahydrate reveals two principal stages of weight loss at temperatures below 300°C.[3] The initial weight loss, occurring at approximately 60°C, is substantial and corresponds to the release of both water of hydration and the active peroxy oxygen. This step results in the formation of amorphous magnesium hydrogen phthalate. A second, less significant weight loss is observed at around 140°C, which is attributed to the further decomposition of the organic components.[3] In the event of a fire, the decomposition products include carbon oxides and magnesium oxide.[4]
Melting and Decomposition Point
The melting point of magnesium monoperoxyphthalate has been reported to be in the range of 93-96°C, at which point it also undergoes decomposition.[5] Vigorous decomposition has been noted to occur at temperatures as low as 85°C when the material is in a closed container.[3]
Quantitative Thermal Stability Data
The following table summarizes the available quantitative data on the thermal decomposition of magnesium monoperoxyphthalate hexahydrate. It is important to note that detailed quantitative data from techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are not widely available in the public literature. The data presented here is compiled from existing studies.[3]
| Parameter | Value | Technique | Notes |
| Melting Point | 93-96 °C (decomposes) | Not Specified | Decomposition occurs concurrently with melting. |
| First Decomposition Stage (TGA) | ~60-80 °C | TGA | Associated with a weight loss of approximately 30%. |
| Second Decomposition Stage (TGA) | ~140 °C | TGA | Associated with a weight loss of approximately 15%. |
| Primary Solid Decomposition Product | Amorphous Magnesium Hydrogen Phthalate | XRD | Formed after the first decomposition stage. |
Experimental Protocols
The following sections describe generalized experimental methodologies for the thermal analysis of energetic materials like magnesium monoperoxyphthalate. These protocols are based on standard practices and should be adapted based on the specific equipment and safety procedures of the user's laboratory.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and identify the stages of its thermal decomposition.
Apparatus: A calibrated thermogravimetric analyzer, capable of operating under a controlled atmosphere.
Procedure:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA pan (e.g., alumina or platinum).
-
The sample is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperatures of decomposition and the percentage mass loss for each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition, and to determine the enthalpy of decomposition.
Apparatus: A calibrated differential scanning calorimeter. For safety studies with energetic materials, high-pressure crucibles are recommended.
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a suitable DSC crucible (e.g., gold-plated stainless steel).
-
An empty, hermetically sealed crucible is used as a reference.
-
Both the sample and reference crucibles are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is heated from ambient temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature that encompasses all thermal events of interest.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of any exothermic or endothermic events.
Accelerating Rate Calorimetry (ARC)
Objective: To evaluate the thermal stability of this compound under adiabatic conditions to simulate a worst-case thermal runaway scenario.
Apparatus: An accelerating rate calorimeter.
Procedure:
-
A precisely weighed sample of this compound (typically 1-10 g) is placed in a robust, sealed sample bomb (e.g., titanium or Hastelloy).
-
The bomb is placed within the calorimeter's adiabatic chamber.
-
The system is operated in a "heat-wait-search" mode. The sample is heated in small temperature steps (e.g., 5°C), followed by a waiting period to achieve thermal equilibrium. The system then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).
-
Once an exotherm is detected, the calorimeter switches to adiabatic mode, where the temperature of the chamber is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are continuously monitored as the decomposition reaction accelerates.
-
The data is used to determine the onset temperature of self-accelerating decomposition, the self-heating rate, the adiabatic temperature rise, and the pressure generation profile.
Visualizations
Experimental Workflow for Thermal Hazard Assessment
Factors Influencing the Thermal Stability of this compound
Conclusion
Magnesium monoperoxyphthalate is a valuable oxidizing agent with a relatively stable profile for a peroxyacid. However, its potential for exothermic decomposition necessitates careful handling and a thorough understanding of its thermal properties. This guide has summarized the available data on its thermal decomposition, which primarily involves an initial loss of water and active oxygen at around 60-80°C, followed by further decomposition at higher temperatures. The provided experimental protocols for TGA, DSC, and ARC offer a framework for researchers to conduct their own thermal hazard assessments. For the safe implementation of this compound in any process, it is crucial to consider the influence of temperature, contamination, and storage conditions on its stability. Further research to quantify the decomposition kinetics and adiabatic behavior of this compound would be highly beneficial to the scientific and industrial communities.
References
- 1. 双(单过氧邻苯二甲酸)镁 六水合物 80%, technical grade | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Magnesium monoperoxyphthalate hexahydrate, tech. ca 80%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. impuls.pl [impuls.pl]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Safe Handling of Magnesium Monoperoxyphthalate (MMPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Magnesium Monoperoxyphthalate (MMPP), a versatile oxidizing agent. The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
Magnesium monoperoxyphthalate (this compound) is a water-soluble peroxy acid that serves as an efficient oxidizing agent in various organic synthesis reactions.[1] It is often considered a safer and more stable alternative to other peracids like meta-chloroperoxybenzoic acid (m-CPBA).[1] The by-product of its reactions, magnesium phthalate, is also water-soluble, which simplifies purification procedures.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀MgO₁₀ | [2] |
| Molecular Weight | 386.55 g/mol | |
| Appearance | White granular solid | |
| Solubility | Water soluble (160 g/L at 15°C) | |
| Melting Point | 96°C (decomposes) | |
| Flash Point | 173.4 °C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its oxidizing properties and potential for irritation.
Table 2: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Organic Peroxide | Type E | Heating may cause a fire. |
| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. |
Source: Compiled from multiple Safety Data Sheets.
Hazard Summary Diagram
Caption: A summary of the primary hazards associated with this compound and the corresponding general precautions.
Toxicological Information
However, a study on the human health impacts of this compound when used as a bleach in the denim industry determined that it has high inhibitory activity against pathogenic microorganisms at low doses. The same study also concluded that this compound did not show cytotoxic activity against eukaryotic cells in the range of 1 µg/mL to 1 mg/mL.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table provides general PPE recommendations.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | ANSI Z87.1 compliant. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. | Ensure gloves are compatible with this compound. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for particulates may be required. | Follow OSHA 29 CFR 1910.134 for respirator use. |
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Storage Requirements
This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed.
-
Store away from heat, sparks, and open flames.
-
Avoid contact with combustible materials, reducing agents, and strong acids or bases.
-
Store in a designated area for oxidizing agents.
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Spill and Leak Procedures
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills: Carefully sweep up the solid material and place it in a designated, labeled waste container. Avoid generating dust.
-
For large spills: Contain the spill and prevent it from entering drains or waterways. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Spill Response Workflow
Caption: A workflow for responding to a spill of this compound in a laboratory setting.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidance. Do not dispose of this compound down the drain.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound should always be preceded by a thorough review of the Safety Data Sheet and a comprehensive, experiment-specific risk assessment. Standard operating procedures (SOPs) should be developed and followed for all routine processes involving this compound. These SOPs should include details on weighing, transferring, reaction setup, workup, and waste disposal.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional safety training, a thorough review of the Safety Data Sheet (SDS), and adherence to all institutional and regulatory safety protocols.
References
Solubility of Magnesium Monoperoxyphthalate (MMPP) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Magnesium Monoperoxyphthalate (MMPP), a widely used oxidizing agent in organic synthesis. Understanding the solubility of this compound is critical for its effective application in various reaction media, optimizing reaction conditions, and ensuring efficient downstream processing. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in this compound Solubility
Magnesium monoperoxyphthalate (this compound) is a salt, a structural characteristic that significantly influences its solubility profile. Generally, this compound exhibits good solubility in polar solvents, particularly water and low molecular weight alcohols. Conversely, it demonstrates very low solubility in common non-polar organic solvents. This behavior is primarily governed by the principle of "like dissolves like," where the polar nature of this compound favors interaction with polar solvent molecules.
Qualitative Solubility of this compound
| Solvent Category | Solvent Name | Qualitative Solubility | Reference(s) |
| Polar Protic | Water | Soluble | [1][2] |
| Low Molecular Weight Alcohols (e.g., Methanol, Ethanol) | Soluble | [1] | |
| Isopropanol (i-PrOH) | Soluble | ||
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Acetonitrile | Low Solubility | [3] | |
| Non-Polar | Common Non-Polar Organic Solvents | Very Low Solubility / Insoluble | [1] |
It is important to note that while this compound has low solubility in acetonitrile, it is effectively used as a reagent in refluxing acetonitrile for certain oxidation reactions[3]. This suggests that temperature can play a significant role in its solubility and reactivity. Due to its general insolubility in non-polar solvents, its use in such media is limited compared to more soluble oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data for this compound in a specific organic solvent, the "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound. This protocol is a foundational method in pharmaceutical and chemical research.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
Magnesium Monoperoxyphthalate (this compound) solid
-
Organic solvent of interest
-
Sealed, temperature-controlled container (e.g., glass vial or flask with a screw cap)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe and chemically inert syringe filter (e.g., PTFE, 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled environment.
-
Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved this compound. The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the sample.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Quantification of Solute:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method.
References
An In-depth Technical Guide to the Applications of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP, is a novel synthetic compound that has demonstrated significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of the current research on this compound's applications, focusing on its anti-angiogenic, anti-inflammatory, and metabolic regulatory properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this promising molecule.
Anti-Angiogenic Applications
This compound has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. The primary mechanism of its anti-angiogenic activity is through the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting the VEGFR2 signaling cascade. Upon binding to VEGFR2, this compound inhibits its kinase activity, preventing autophosphorylation and the subsequent activation of downstream pathways, including the AKT/ERK and NF-κB pathways. This disruption leads to the downregulation of genes involved in endothelial cell migration, invasion, and tube formation.
Methodological & Application
Application Notes and Protocols for the Epoxidation of Alkenes using MMPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is a versatile and efficient reagent for the epoxidation of a wide range of alkenes. As a solid, water-soluble peroxyacid, this compound offers significant advantages over other epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), including enhanced stability, safer handling, and cost-effectiveness, making it an attractive choice for both laboratory-scale synthesis and industrial applications.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in alkene epoxidation.
Advantages of this compound
-
Stability and Safety: this compound is a non-shock-sensitive and non-deflagrating solid, which makes it safer to handle and store compared to other peroxyacids like m-CPBA, which can be explosive under certain conditions.[4][5]
-
Ease of Work-up: The main byproduct of the reaction, magnesium phthalate, is water-soluble, allowing for a simple aqueous work-up to isolate the desired epoxide.[6]
-
Cost-Effectiveness: this compound is generally less expensive to produce than m-CPBA.[1]
-
Selectivity: this compound can exhibit high chemo- and stereoselectivity in epoxidation reactions. For instance, it can selectively oxidize electron-rich double bonds in the presence of electron-deficient ones.[7][8]
Reaction Mechanism
The epoxidation of alkenes with this compound proceeds via a concerted mechanism, often referred to as the "butterfly mechanism". The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. This concerted process involves a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond. The stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[4][5]
Caption: General mechanism of alkene epoxidation by this compound.
Experimental Protocols
General Protocol for Epoxidation of Alkenes using this compound
This protocol can be adapted for a variety of alkene substrates.
Materials:
-
Alkene
-
Magnesium bis(monoperoxyphthalate) hexahydrate (this compound) (typically 1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the alkene (1.0 eq.) in the chosen anhydrous solvent (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.1-1.5 eq.) portion-wise at room temperature. For temperature-sensitive substrates, the reaction can be cooled in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 15-20 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the phthalic acid byproduct.
-
Wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Specific Protocol: Epoxidation of Unsaturated Steroids
A protocol for the fast and efficient epoxidation of homoallylic and allylic steroidal olefins has been developed using this compound.
Procedure:
-
Dissolve the unsaturated steroid in acetonitrile (CH3CN).
-
Add this compound as a suspension to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction to completion.
-
Perform an aqueous work-up to isolate the epoxidized steroid. This method has been shown to be chemoselective for the 5,6-position in certain steroids.
Quantitative Data
The following tables summarize the reaction conditions and yields for the epoxidation of various alkenes using this compound.
Table 1: Epoxidation of Terpenes
| Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (major isomer) |
| (R)-(-)-Carvone | Dichloromethane | 0 | 16 | - | Selectively epoxidizes the external double bond[7] |
| α-Pinene | Acetonitrile | 50 | 0.3 | ~100 (selectivity) | - |
| β-Pinene | Acetonitrile | 18-22 | - | 76 | - |
| Limonene | - | - | - | - | Can be epoxidized, but diastereoselectivity can be an issue[9] |
Table 2: Epoxidation of Other Cyclic and Acyclic Alkenes
| Alkene | Solvent | Temperature (°C) | Time | Yield (%) |
| Cyclohexene | - | - | - | - |
| Styrene | Acetonitrile | 75 | 1.5 | 86.9 (selectivity) |
| 1-Octene | - | - | - | - |
| trans-2-Pentene | Chloroform | - | - | - |
Logical Workflow for an Epoxidation Experiment
The following diagram illustrates a typical workflow for planning and executing an alkene epoxidation experiment using this compound.
Caption: Experimental workflow for alkene epoxidation with this compound.
Applications in Drug Development
The synthesis of epoxides is a crucial step in the development of many pharmaceutical compounds. Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry. The stability, safety, and cost-effectiveness of this compound make it a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry. For example, the selective epoxidation of complex molecules like steroids highlights its utility in synthesizing bioactive compounds.[10]
Conclusion
This compound is a highly effective and practical reagent for the epoxidation of alkenes. Its favorable safety profile, ease of use, and generally high yields make it a superior alternative to other peroxyacids in many synthetic applications. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development to effectively utilize this compound for the preparation of epoxides.
References
- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Magnesium monoperoxyphthalate (this compound) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Baeyer-Villiger Oxidation using MMPP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Magnesium monoperoxyphthalate (MMPP) in the Baeyer-Villiger oxidation. This reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of ketones to esters and cyclic ketones to lactones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This compound offers a safer, more stable, and cost-effective alternative to traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1]
Introduction to this compound in Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful tool for oxygen insertion adjacent to a carbonyl group. The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic addition of a peroxyacid to the ketone. This is followed by a concerted migration of a substituent to the peroxide oxygen, leading to the ester or lactone product.
Magnesium monoperoxyphthalate (this compound) is a water-soluble, stable, and safe-to-handle peroxy acid, making it an attractive reagent for large-scale applications.[1][2] Its use in a water-free medium, such as acetonitrile, has been shown to be highly effective for the Baeyer-Villiger oxidation of a variety of cyclic ketones, affording the corresponding lactones in high yields.[3]
Key Advantages of this compound:
-
Enhanced Safety: this compound is a free-flowing white powder that is significantly safer to handle than m-CPBA, which can be shock-sensitive and potentially explosive.[3]
-
Increased Stability: It exhibits greater stability, allowing for easier storage and handling.[1]
-
Cost-Effectiveness: this compound is generally less expensive to produce compared to m-CPBA.[1]
-
Simplified Work-up: The resulting magnesium phthalate byproduct is water-soluble, facilitating its removal during aqueous work-up procedures.[2]
Reaction Mechanism
The generally accepted mechanism for the Baeyer-Villiger oxidation involves the following key steps:
Caption: General mechanism of the Baeyer-Villiger oxidation.
Experimental Protocols
The following protocols are based on the successful application of this compound in acetonitrile for the synthesis of lactones from cyclic ketones.[3] Two general methods are provided, differing in the mode of this compound addition.
Materials and Equipment:
-
Magnesium monoperoxyphthalate hexahydrate (this compound, ~80% purity)
-
Substituted or unsubstituted cycloalkanone
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution - brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol 1: Method A (Single Addition of this compound)
This method is suitable for less reactive ketones or when a higher concentration of the oxidant is desired from the outset.
-
Reaction Setup: To a stirred solution of the cycloalkanone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (1.5 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the resulting milky suspension at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted this compound.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude lactone by silica gel column chromatography.
Protocol 2: Method B (Portion-wise Addition of this compound)
This method is advantageous for more reactive ketones to control the reaction exotherm.
-
Reaction Setup: To a stirred solution of the cycloalkanone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (1.5 mmol) in three equal portions at 1-hour intervals at the desired temperature.
-
Reaction Monitoring: After the final addition, continue to stir the reaction mixture and monitor its progress by TLC or GC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
General Experimental Workflow
Caption: General workflow for this compound-mediated Baeyer-Villiger oxidation.
Quantitative Data
The following tables summarize the results obtained for the Baeyer-Villiger oxidation of various cycloalkanones using this compound in acetonitrile, as reported by Hirano et al.[3]
Table 1: Oxidation of Unsubstituted and Monosubstituted Cyclohexanones
| Entry | Substrate | Method | Time (h) | Yield (%) | Product(s) and Ratio |
| 1 | Cyclohexanone | A | 6 | 90 | ε-Caprolactone |
| 2 | 2-Methylcyclohexanone | B | 6 | 85 | 7-Methyl- and 3-Methyloxepan-2-one (78:22) |
| 3 | 3-Methylcyclohexanone | B | 6 | 88 | 4-Methyl- and 6-Methyloxepan-2-one (55:45) |
| 4 | 4-Methylcyclohexanone | B | 6 | 92 | 5-Methyloxepan-2-one |
| 5 | 4-tert-Butylcyclohexanone | B | 6 | 95 | 5-tert-Butyloxepan-2-one |
Table 2: Oxidation of Other Cyclic Ketones
| Entry | Substrate | Method | Time (h) | Yield (%) | Product |
| 6 | Cyclopentanone | A | 8 | 75 | δ-Valerolactone |
| 7 | Norcamphor | B | 8 | 73 | Mixture of lactones |
Regioselectivity
The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the substituents on the carbonyl carbon. In the case of unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. For example, in the oxidation of 2-methylcyclohexanone (Table 1, Entry 2), the tertiary carbon migrates preferentially, leading to 7-methyl-oxepan-2-one as the major product.[3]
Conclusion
This compound in acetonitrile provides a facile, selective, and high-yielding method for the Baeyer-Villiger oxidation of cyclic ketones to their corresponding lactones.[3] The operational simplicity, enhanced safety profile, and cost-effectiveness of this compound make it a valuable reagent for both academic research and industrial applications in drug development and fine chemical synthesis.
References
Application of Magnesium Monoperoxyphthalate (MMPP) in the Oxidation of Sulfides to Sulfones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, with the resulting sulfone moiety being a key structural component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Magnesium monoperoxyphthalate (MMPP) has emerged as a valuable reagent for this conversion due to its stability, safety, and high efficiency.[2] this compound is a water-soluble peroxy acid that offers advantages over other oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), including a lower cost and increased stability.[2] This document provides detailed application notes and protocols for the use of this compound in the oxidation of sulfides to sulfones, targeting researchers, scientists, and professionals in drug development.
The oxidation of a sulfide to a sulfone using this compound proceeds through an intermediate sulfoxide. The chemoselectivity of the reaction, yielding either the sulfoxide or the sulfone, can be controlled by the stoichiometry of the this compound used.[1] Typically, one equivalent of this compound will produce the sulfoxide, while two or more equivalents will drive the reaction to the corresponding sulfone.[1][3] This method is notable for its mild reaction conditions and tolerance of various functional groups, making it a versatile tool in organic synthesis.
Data Presentation: A Comparative Summary of this compound in Sulfide to Sulfone Oxidation
The following table summarizes the quantitative data from various studies on the oxidation of different sulfide substrates to their corresponding sulfones using this compound. This allows for a clear comparison of reaction conditions and yields.
| Entry | Substrate (Sulfide) | Molar Ratio (Sulfide:this compound) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thioanisole | 1:2.2 | Dichloromethane | 40 | 3 | 95 |
| 2 | Diphenyl sulfide | 1:2.2 | Dichloromethane | 40 | 4 | 96 |
| 3 | Dibenzyl sulfide | 1:2.2 | Dichloromethane | 40 | 2.5 | 98 |
| 4 | 4-Chlorothioanisole | 1:2.2 | Dichloromethane | 40 | 3.5 | 94 |
| 5 | 4-Methylthioanisole | 1:2.2 | Dichloromethane | 40 | 2 | 97 |
| 6 | 2-Methylthioanisole | 1:2.2 | Dichloromethane | 40 | 2.5 | 96 |
| 7 | Thianthrene | 1:4.4 | Dichloromethane | 40 | 5 | 92 (disulfone) |
| 8 | 4-Nitrothioanisole | 1:2.2 | Dichloromethane | 40 | 6 | 90 |
Data compiled from Ali, M. H., & Bohnert, G. J. (1998). Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (this compound) On Silica Gel Support in Methylene Chloride. Synthetic Communications, 28(16), 2983-2998.
Experimental Protocols
This section provides a detailed methodology for the oxidation of sulfides to sulfones using this compound on a silica gel support, adapted from established procedures.
Materials:
-
Sulfide substrate
-
Magnesium monoperoxyphthalate (this compound), technical grade (80%)
-
Silica gel (MN-Kieselgel 60, 0.04-0.063 mm mesh)
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Protocol for the Oxidation of Thioanisole to Methyl Phenyl Sulfone:
-
Preparation: To a 100 mL round-bottom flask, add hydrated silica gel (5 g).
-
Reagent Addition: Add magnesium monoperoxyphthalate (this compound) (2.2 molar equivalents relative to the sulfide) to the flask containing the silica gel.
-
Reaction Mixture: In a separate beaker, dissolve thioanisole (1.0 g, 8.05 mmol) in dichloromethane (50 mL). Add this solution to the round-bottom flask containing the silica gel and this compound.
-
Reaction Conditions: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to 40°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solids (silica gel and magnesium phthalate by-product) by filtration.
-
Isolation of Product: Wash the solid residue with fresh dichloromethane (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure or nearly pure. If necessary, further purification can be achieved by recrystallization or column chromatography.
Visualizations: Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism for the oxidation of sulfides to sulfones by this compound and the general experimental workflow.
Caption: Proposed reaction mechanism for this compound oxidation.
Caption: Experimental workflow for sulfide to sulfone oxidation.
Applications in Drug Development
The sulfone group is a common functional group in a variety of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The this compound-mediated oxidation of sulfides provides a reliable method for the synthesis of sulfone-containing active pharmaceutical ingredients (APIs) and their intermediates.
While specific examples of large-scale drug synthesis using this compound are not always publicly detailed, the methodology is highly applicable. For instance, the synthesis of certain anti-inflammatory drugs, anticonvulsants, and antibiotics that contain a sulfone moiety could potentially utilize this oxidation method. The mild conditions and high chemoselectivity are particularly advantageous when dealing with complex molecules with multiple functional groups that are sensitive to harsher oxidizing agents. The straightforward procedure and the use of a relatively safe and inexpensive reagent make it an attractive option for process development in the pharmaceutical industry.
References
Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium monoperoxyphthalate (MMPP) is a versatile, safe, and efficient oxidizing agent for a variety of transformations in organic synthesis. This document provides detailed protocols for three key applications of this compound: the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the selective oxidation of sulfides to sulfoxides and sulfones. Its superior stability, cost-effectiveness, and the convenient removal of its water-soluble byproduct make it an attractive alternative to other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
Introduction to Magnesium Monoperoxyphthalate (this compound)
Magnesium monoperoxyphthalate (this compound), with the chemical formula C₁₆H₁₀MgO₁₀, is a water-soluble peroxy acid widely employed as an oxidant in organic chemistry.[1][2][3] It offers several advantages over traditional oxidizing agents, including increased stability, lower production cost, and enhanced safety for both small and large-scale reactions.[1][2] A significant practical benefit of using this compound is that its byproduct, magnesium phthalate, is soluble in water, which greatly simplifies the reaction work-up and product purification process.[1]
This compound is a versatile reagent capable of effecting a range of oxidative transformations, most notably:
-
Epoxidation of Alkenes: Conversion of carbon-carbon double bonds to epoxides.[1][2]
-
Baeyer-Villiger Oxidation: Oxidation of ketones to esters or lactones.[1][2]
-
Oxidation of Sulfides: Selective oxidation of sulfides to either sulfoxides or sulfones.[1][2]
This document provides detailed experimental protocols for these key reactions, along with quantitative data to demonstrate the broad applicability and efficiency of this compound.
Safety and Handling
While this compound is considered safer than many other peroxy acids, it is still a strong oxidizing agent and should be handled with appropriate care.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. This compound should be stored in a cool, dry place away from combustible materials.
Experimental Protocols
Epoxidation of Alkenes
The epoxidation of alkenes with this compound proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where an oxygen atom is transferred from the peroxy acid to the double bond.[1]
General Experimental Workflow for Epoxidation
Caption: General workflow for the epoxidation of alkenes using this compound.
Protocol 3.1.1: Epoxidation of Cyclohexene
-
To a solution of cyclohexene (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol) portion-wise at room temperature.
-
Stir the resulting suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble magnesium phthalate.
-
Wash the solid with acetonitrile (2 x 5 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford cyclohexene oxide.
Quantitative Data for Epoxidation of Alkenes
| Substrate | Solvent | This compound (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexene | CH₃CN | 1.2 | rt | 2 | 95 |
| 1-Octene | CH₂Cl₂ | 1.5 | rt | 4 | 88 |
| (E)-Stilbene | CH₃CN | 1.3 | reflux | 3 | 92 |
| Cholesterol | CH₃CN | 2.0 | reflux | 5 | 85[4] |
| Δ⁵-Steroids | CH₃CN | - | reflux | - | High[5] |
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation with this compound involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. The reaction proceeds through the formation of a Criegee intermediate.[6][7] The migratory aptitude of the substituents generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8]
Mechanism of Baeyer-Villiger Oxidation
Caption: Simplified mechanism of the Baeyer-Villiger oxidation with this compound.
Protocol 3.2.1: Oxidation of 4-tert-Butylcyclohexanone
-
In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in acetonitrile (15 mL).
-
Add this compound (1.5 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the solid byproduct and wash the solid with acetonitrile (2 x 5 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding lactone.
Quantitative Data for Baeyer-Villiger Oxidation of Cyclic Ketones
| Substrate | Solvent | This compound (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | CH₃CN | 1.1 | rt | 3 | 90 |
| 4-tert-Butylcyclohexanone | CH₃CN | 1.5 | rt | 5 | 88 |
| Adamantanone | CH₃CN | 1.5 | reflux | 6 | 92 |
| 3-Methylcyclohexanone | H₂O/CH₂Cl₂ | - | 30 | 24 | 52[9] |
Selective Oxidation of Sulfides
This compound can selectively oxidize sulfides to either sulfoxides or sulfones, depending on the stoichiometry of the oxidant used.[10] Generally, one equivalent of this compound yields the sulfoxide, while two or more equivalents lead to the sulfone.
Mechanism of Sulfide Oxidation
Caption: Stepwise oxidation of sulfides to sulfoxides and sulfones using this compound.
Protocol 3.3.1: Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide
-
Dissolve diphenyl sulfide (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).
-
Add this compound (1.1 mmol) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, filter the mixture and wash the solid with dichloromethane.
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give diphenyl sulfoxide, which can be further purified by recrystallization or chromatography.
Protocol 3.3.2: Oxidation of Diphenyl Sulfide to Diphenyl Sulfone
-
Dissolve diphenyl sulfide (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).
-
Add this compound (2.2 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 6-8 hours, monitoring by TLC.
-
Follow the work-up and purification procedure described in Protocol 3.3.1 to isolate diphenyl sulfone.
Quantitative Data for Selective Oxidation of Sulfides
| Substrate | Product | This compound (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | 1.1 | CH₂Cl₂/MeOH | rt | 2 | 98 |
| Thioanisole | Methyl phenyl sulfone | 2.2 | CH₂Cl₂/MeOH | rt | 5 | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.1 | CH₃CN | rt | 3 | 96 |
| Dibenzyl sulfide | Dibenzyl sulfone | 2.2 | CH₃CN | rt | 6 | 93 |
| Diphenyl sulfide | Diphenyl sulfoxide | 1.1 | CH₂Cl₂/MeOH | rt | 3 | 97 |
| Diphenyl sulfide | Diphenyl sulfone | 2.2 | CH₂Cl₂/MeOH | rt | 7 | 94 |
Conclusion
Magnesium monoperoxyphthalate is a highly effective and user-friendly oxidizing agent for a range of important transformations in organic synthesis. Its stability, safety profile, and the ease of byproduct removal make it a superior choice for many applications. The protocols and data presented herein demonstrate the utility of this compound for the high-yield synthesis of epoxides, esters/lactones, and sulfoxides/sulfones under mild reaction conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 4. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis Using Magnesium Monoperoxyphthalate (MMPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Magnesium Monoperoxyphthalate (MMPP) for large-scale oxidation reactions in organic synthesis. This compound is a stable, safe, and cost-effective alternative to other peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), making it particularly suitable for industrial applications.[1][2][3][4][5] Its water-soluble nature and the resulting water-soluble byproduct, magnesium phthalate, simplify product purification, a significant advantage in large-scale operations.[3][4][6]
Key Applications and Advantages
This compound is a versatile oxidizing agent for a variety of transformations crucial in pharmaceutical and fine chemical synthesis.[1][6] The primary applications include:
-
Oxidation of Sulfides: Selective oxidation to either sulfoxides or sulfones by controlling the stoichiometry of this compound.[7]
-
Epoxidation of Alkenes: An effective reagent for the formation of epoxides from a wide range of olefins.[7][8]
-
Baeyer-Villiger Oxidation: Conversion of ketones to esters and cyclic ketones to lactones, a valuable reaction in the synthesis of complex molecules and natural products.[1][9][10][11][12]
Advantages of this compound for Large-Scale Synthesis:
-
Enhanced Safety and Stability: this compound is more stable than mCPBA, reducing the hazards associated with handling and storage, a critical factor in industrial settings.[2][3]
-
Cost-Effectiveness: It offers a lower cost of production compared to other peroxyacids.[1]
-
Simplified Work-up: The magnesium phthalate byproduct is water-soluble, allowing for easy removal through aqueous extraction.[3][4]
-
Halogen-Free: As a halogen-free reagent, this compound is environmentally preferable to chlorinated oxidants like mCPBA.[4][5][13]
Experimental Protocols and Quantitative Data
The following sections provide detailed protocols and tabulated data for the key applications of this compound in large-scale synthesis. Safety precautions for scaling up chemical reactions, such as conducting risk assessments and ensuring adequate temperature control, should always be implemented.[14][15][16]
Selective Oxidation of Sulfides to Sulfoxides and Sulfones
This compound allows for the controlled oxidation of sulfides. By using one equivalent of this compound, sulfoxides can be obtained in high yields with minimal over-oxidation.[7] Employing two equivalents leads to the formation of the corresponding sulfones.[7] For non-polar substrates, a supported version of this compound on silica gel can be used to facilitate the reaction in solvents like methylene chloride.[17][18][19]
General Protocol for Sulfide Oxidation (Gram Scale):
-
To a stirred solution of the sulfide (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol), add this compound (1.0-1.1 eq for sulfoxide, 2.0-2.2 eq for sulfone) portion-wise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Table 1: Oxidation of Various Sulfides to Sulfoxides and Sulfones with this compound
| Substrate | Product | This compound (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 1.0 | Ethanol | 2 | 95 | [7] |
| Methyl phenyl sulfide | Methyl phenyl sulfone | 2.0 | Ethanol | 4 | 92 | [7] |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.0 | Methanol | 1.5 | 98 | [7] |
| Dibenzyl sulfide | Dibenzyl sulfone | 2.0 | Methanol | 3 | 94 | [7] |
| Thioanisole | Thioanisole S-oxide | 1.1 | Ethanol | 3 | 93 | [7] |
| Thioanisole | Thioanisole S,S-dioxide | 2.2 | Ethanol | 5 | 90 | [7] |
Epoxidation of Alkenes
This compound is a reliable reagent for the epoxidation of a variety of alkenes.[7] The reaction proceeds under mild conditions and often provides good yields of the corresponding epoxides. For less reactive olefins, catalysis with manganese porphyrins can significantly accelerate the reaction.[8]
General Protocol for Alkene Epoxidation (Gram Scale):
-
Suspend the alkene (1.0 eq) in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water or a single solvent like ethanol).
-
Add this compound (1.2-1.5 eq) portion-wise to the stirred suspension. Maintain the temperature between 0 °C and room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Separate the organic layer. If a single solvent was used, add water and an immiscible organic solvent to extract the product.
-
Wash the organic phase sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting epoxide by flash chromatography if necessary.
Table 2: Epoxidation of Representative Alkenes using this compound
| Substrate | Product | This compound (eq) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene | Cyclohexene oxide | 1.2 | Dichloromethane/Water | 25 | 85 | [7] |
| (E)-Stilbene | (E)-Stilbene oxide | 1.3 | Ethanol | 25 | 90 | [8] |
| 1-Octene | 1,2-Epoxyoctane | 1.5 | Dichloromethane/Water | 25 | 78 | [7] |
| α-Pinene | α-Pinene oxide | 1.2 | Ethanol | 25 | 88 | [7] |
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters and lactones from ketones.[9][10][11] this compound serves as an effective and safer oxidant for this transformation.[1] The regioselectivity of the reaction is governed by the migratory aptitude of the substituents on the ketone.[11]
General Protocol for Baeyer-Villiger Oxidation (Gram Scale):
-
Dissolve the ketone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add this compound (1.2-1.5 eq) in portions to the solution. The reaction can be exothermic, so cooling may be necessary to maintain the desired temperature (typically 0-25 °C).
-
Stir the mixture until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester or lactone by column chromatography or distillation.
Table 3: Baeyer-Villiger Oxidation of Ketones with this compound
| Substrate | Product | This compound (eq) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | ε-Caprolactone | 1.2 | Dichloromethane | 25 | 88 | [1] |
| Adamantanone | 4-Oxahomoadamantan-5-one | 1.3 | Chloroform | 25 | 92 | [12] |
| Acetophenone | Phenyl acetate | 1.5 | Dichloromethane | 25 | 85 | [1] |
| 2-Methylcyclohexanone | 6-Methyl-ε-caprolactone | 1.2 | Dichloromethane | 25 | 80 (major) | [11] |
Visualizations: Workflows and Mechanisms
To further aid in the understanding and implementation of large-scale synthesis using this compound, the following diagrams illustrate a general experimental workflow and the mechanisms of key reactions.
References
- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 2. Magnesium monoperoxyphthalate (this compound) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]
- 6. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 12. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. fauske.com [fauske.com]
- 15. researchgate.net [researchgate.net]
- 16. scientificupdate.com [scientificupdate.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Chemoselective oxidation of sulfides to sulfones with magnesium monoperoxyphthalate (this compound) on silica gel support in methylene chloride solvent - Lookchem [lookchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Magnesium Monoperoxyphthalate (MMPP) as a versatile and advantageous reagent in pharmaceutical manufacturing. This document details its primary applications, including the selective oxidation of sulfides, epoxidation of alkenes, and Baeyer-Villiger oxidation of ketones. The information presented is intended to facilitate the adoption of this compound in synthetic workflows, offering a safer, more stable, and cost-effective alternative to other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[1]
Introduction to this compound
Magnesium monoperoxyphthalate (this compound) is a water-soluble peroxy acid that serves as a robust oxidizing agent in organic synthesis.[1][2] Its advantages in the context of pharmaceutical manufacturing are noteworthy, including enhanced stability in the solid state, reduced cost of production, and simplified work-up procedures due to the water solubility of its magnesium phthalate byproduct.[1][2] These characteristics make this compound an attractive choice for both small-scale research and large-scale industrial reactions.[1]
Application 1: Selective Oxidation of Sulfides to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). Sulfoxides, in particular, are present in various therapeutic agents. This compound offers a highly selective and efficient method for this conversion. The degree of oxidation can be controlled by the stoichiometry of the reagent; one equivalent of this compound typically yields the sulfoxide, while two equivalents lead to the corresponding sulfone.[3]
A significant advantage of this compound is its chemoselectivity. For instance, when supported on hydrated silica gel, this compound can selectively oxidize sulfides to sulfoxides in the presence of other oxidizable functional groups, such as carbonyls and alkenes, without leading to Baeyer-Villiger oxidation or epoxidation.[2][4]
Table 1: Selective Oxidation of Representative Sulfides with this compound
| Entry | Substrate | Product | This compound (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diphenyl sulfide | Diphenyl sulfoxide | 1.0 | Dichloromethane (on SiO₂) | RT | 1 | 95 |
| 2 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 1.0 | Ethanol | RT | 2 | 92 |
| 3 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 1.0 | Dichloromethane (on SiO₂) | RT | 1.5 | 94 |
| 4 | Dibenzyl sulfide | Dibenzyl sulfoxide | 1.0 | Ethanol | RT | 3 | 90 |
| 5 | Diphenyl sulfide | Diphenyl sulfone | 2.0 | Ethanol | Reflux | 4 | 88 |
| 6 | Methyl phenyl sulfide | Methyl phenyl sulfone | 2.0 | Ethanol | Reflux | 3 | 85 |
Note: The data in this table is representative and compiled from various sources describing typical reaction conditions and outcomes.
Experimental Protocol: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide
Materials:
-
Diphenyl sulfide (1.0 g, 5.37 mmol)
-
This compound (80% technical grade, 3.32 g, 5.37 mmol, 1.0 equiv.)
-
Hydrated silica gel (prepared by adding 10% w/w water to silica gel 60)
-
Dichloromethane (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column (if necessary for purification)
Procedure:
-
Preparation of this compound on Silica Gel: In a round-bottom flask, add 10 g of hydrated silica gel to a solution of this compound (3.32 g) in 20 mL of dichloromethane. Stir the suspension for 15 minutes.
-
Reaction Setup: To the suspension of this compound on silica gel, add a solution of diphenyl sulfide (1.0 g) in 5 mL of dichloromethane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, filter the reaction mixture to remove the silica gel and magnesium phthalate. Wash the filter cake with additional dichloromethane (2 x 10 mL).
-
Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any remaining phthalic acid, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude diphenyl sulfoxide by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Stepwise Oxidation of Sulfides with this compound.
Application 2: Epoxidation of Alkenes
Epoxides are highly valuable intermediates in pharmaceutical synthesis due to their reactivity towards a wide range of nucleophiles, enabling the construction of complex molecular architectures. This compound is an effective reagent for the epoxidation of various alkenes, including those in complex molecules like steroids.[5] The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.
Table 2: Epoxidation of Representative Alkenes with this compound
| Entry | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (α:β) |
| 1 | Cholesterol | 5α,6α-Epoxycholestan-3β-ol | Dichloromethane | RT | 24 | >90 | Predominantly α |
| 2 | Δ⁵-B-nor-cholestane | 5,6-epoxy-B-nor-cholestane | Acetonitrile | Reflux | 2 | 95 | Highly stereoselective |
| 3 | Cyclohexene | Cyclohexene oxide | Ethanol | RT | 4 | 85 | N/A |
| 4 | Styrene | Styrene oxide | Dichloromethane | RT | 6 | 88 | N/A |
Note: The data in this table is representative and compiled from various sources describing typical reaction conditions and outcomes.
Experimental Protocol: Epoxidation of Cholesterol
Materials:
-
Cholesterol (200 mg, 0.52 mmol)
-
This compound (80% technical grade, 320 mg, 0.52 mmol, 1.0 equiv.)
-
Dichloromethane (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
Reaction Setup: Dissolve cholesterol (200 mg) in dichloromethane (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a separate flask, dissolve this compound (320 mg) in dichloromethane (2 mL). Add the this compound solution dropwise to the stirring cholesterol solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the cholesterol is consumed (approximately 24 hours).
-
Work-up: After the reaction is complete, dilute the mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove the phthalic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5α,6α-epoxycholestan-3β-ol.
Caption: Concerted Mechanism of Alkene Epoxidation by this compound.
Application 3: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters and cyclic ketones into lactones.[6] This transformation is valuable in pharmaceutical synthesis for accessing key structural motifs. This compound serves as an effective oxidant for this reaction. The regioselectivity of the oxidation is determined by the migratory aptitude of the substituents on the ketone, with tertiary alkyl groups migrating in preference to secondary, which migrate in preference to primary alkyl groups.[7]
Table 3: Baeyer-Villiger Oxidation of Cyclic Ketones with this compound
| Entry | Substrate | Major Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | ε-Caprolactone | Dichloromethane | RT | 12 | 85 |
| 2 | Adamantanone | Adamantanone lactone | Acetonitrile | Reflux | 8 | 90 |
| 3 | Camphor | 1,7,7-Trimethyl-2-oxabicyclo[2.2.2]octan-3-one | Dichloromethane | RT | 24 | 75 |
| 4 | Bicyclo[3.3.1]nonane-2,9-dione | Corresponding keto lactone | Dichloromethane | RT | 18 | High |
Note: The data in this table is representative and compiled from various sources describing typical reaction conditions and outcomes.
Experimental Protocol: Baeyer-Villiger Oxidation of Adamantanone
Materials:
-
Adamantanone (500 mg, 3.33 mmol)
-
This compound (80% technical grade, 2.08 g, 3.33 mmol, 1.0 equiv.)
-
Acetonitrile (15 mL)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve adamantanone (500 mg) in acetonitrile (15 mL).
-
Reagent Addition: Add this compound (2.08 g) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir. Monitor the reaction by TLC until the starting material is no longer detectable (approximately 8 hours).
-
Quenching: Cool the reaction mixture to room temperature and quench any excess peroxide by adding saturated aqueous sodium bisulfite solution until a negative result is obtained with peroxide test strips.
-
Work-up: Pour the mixture into a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure lactone.
Caption: Baeyer-Villiger Oxidation Mechanism.
General Experimental Workflow
A typical experimental workflow using this compound involves reaction setup, monitoring, work-up, and purification. The water-soluble nature of the magnesium phthalate byproduct simplifies the purification process.
Caption: General Experimental Workflow for this compound Reactions.
Conclusion
Magnesium monoperoxyphthalate is a highly effective, safe, and economical oxidizing agent with broad applicability in pharmaceutical manufacturing. Its utility in the selective oxidation of sulfides, epoxidation of alkenes, and Baeyer-Villiger oxidation of ketones, coupled with its operational advantages, makes it a superior choice over traditional peroxy acids in many synthetic applications. The protocols and data presented herein provide a foundation for the successful implementation of this compound in the synthesis of valuable pharmaceutical intermediates and active ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. "A facile and selective procedure for oxidation of sulfides to sulfoxid" by Mohammed Hashmat Ali and William C. Stevens [digitalcommons.memphis.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for reactions involving Magnesium Monoperoxyphthalate (MMPP), a versatile and safe oxidizing agent. This compound serves as a stable, water-soluble alternative to other peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), offering advantages such as lower cost, increased safety, and simplified work-up procedures due to the water-solubility of its magnesium phthalate byproduct.[1][2][3][4] Its applications are widespread in organic synthesis, including the formation of key intermediates for the development of novel therapeutic agents.
Epoxidation of Alkenes
Epoxides are crucial building blocks in medicinal chemistry, serving as precursors to a variety of functional groups. This compound provides an efficient method for the epoxidation of alkenes, including complex molecules like steroids.[5][6][7]
General Experimental Protocol:
A general procedure for the epoxidation of an alkene using this compound is as follows:
-
Dissolve the alkene substrate in a suitable solvent, such as acetonitrile or a biphasic mixture.[7][8]
-
Add this compound (typically 1.5 to 3.0 equivalents) to the solution.
-
The reaction mixture is often stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the substrate's reactivity.[8]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is worked up. The water-soluble magnesium phthalate byproduct can be easily removed by an aqueous wash.[1][9]
-
The organic layer is then dried and concentrated, and the crude product is purified by a suitable method like column chromatography.
Quantitative Data for Epoxidation Reactions:
| Substrate | This compound (equiv.) | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| Δ⁵-Steroids | - | Acetonitrile | Reflux | - | 5α,6α- and 5β,6β-epoxides | High | [7] |
| Oleanolic Acid Derivatives | 2.0 - 3.0 | Acetonitrile | Reflux | 5 - 24 | δ-hydroxy-γ-lactones | 84 - 98 | [8] |
| trans-2-Methylhept-3-ene | - | - | - | - | Epoxide | - | [6] |
Visualizing the Epoxidation Workflow:
Caption: General workflow for the epoxidation of alkenes using this compound.
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a powerful reaction for the synthesis of esters from ketones, a transformation frequently utilized in the synthesis of complex natural products and pharmaceuticals. This compound is an effective reagent for this transformation.[1][2]
General Experimental Protocol:
-
The ketone substrate is dissolved in an appropriate solvent.
-
This compound is added to the solution.
-
The reaction is typically stirred at room temperature until the starting material is consumed.
-
The work-up involves removal of the magnesium phthalate byproduct by washing with water.
-
The desired ester product is isolated from the organic phase and purified if necessary.
Visualizing the Baeyer-Villiger Oxidation Pathway:
Caption: Key steps in the Baeyer-Villiger oxidation mediated by this compound.
Oxidation of Sulfides to Sulfoxides and Sulfones
The controlled oxidation of sulfides to sulfoxides and subsequently to sulfones is critical in the synthesis of various sulfur-containing drugs. This compound allows for selective oxidation by controlling the stoichiometry of the reagent.[1][10]
General Experimental Protocol:
-
For Sulfoxide Synthesis:
-
Dissolve the sulfide in a suitable solvent.
-
Add one equivalent of this compound.
-
Stir the reaction at room temperature and monitor its progress.
-
Perform an aqueous work-up to remove the byproduct.
-
Isolate and purify the sulfoxide.
-
-
For Sulfone Synthesis:
-
Dissolve the sulfide in a suitable solvent.
-
Add two or more equivalents of this compound.[10]
-
Stir the reaction, which may require heating depending on the substrate.
-
After completion, perform an aqueous work-up.
-
Isolate and purify the sulfone.
-
Quantitative Data for Sulfide Oxidation:
| Substrate | This compound (equiv.) | Product | Yield (%) | Reference |
| Sulfide | 1 | Sulfoxide | Good | [10] |
| Sulfide | 2 | Sulfone | Good | [10] |
Visualizing the Sulfide Oxidation Pathway:
Caption: Stepwise oxidation of sulfides to sulfoxides and sulfones with this compound.
α-Hydroxylation of β-Dicarbonyl Compounds
The direct α-hydroxylation of β-dicarbonyl compounds is a valuable transformation for producing key intermediates in the synthesis of biologically active molecules. This compound has been shown to be an effective oxidant for this purpose in what is described as a direct Rubottom oxidation.[3][4][11]
General Experimental Protocol:
-
The β-dicarbonyl substrate (e.g., malonates, β-ketoesters) is dissolved in a solvent like ethanol.[4][11]
-
This compound is added to the solution, and the mixture is stirred at room temperature.
-
The reaction is monitored until completion.
-
The work-up is straightforward due to the water-solubility of the magnesium byproduct.
-
The α-hydroxylated product is isolated and purified.
This protocol has been successfully scaled up to the gram scale.[4][11]
Quantitative Data for α-Hydroxylation:
| Substrate Type | Solvent | Temperature | Product | Yield | Reference |
| α-Substituted Malonates | Ethanol | Room Temp. | Tartronic Esters | Good to High | [4][11] |
| β-Ketoesters | Ethanol | Room Temp. | α-Hydroxy β-Ketoesters | Good to High | [4][11] |
| β-Ketoamides | Ethanol | Room Temp. | α-Hydroxy β-Ketoamides | Good to High | [4][11] |
Oxidation of Selenides to Selenones
This compound provides a mild and efficient method for the oxidation of selenides to selenones, which are valuable intermediates for synthesizing various heterocyclic compounds.[1][12]
General Experimental Protocol:
-
A solution of the selenide in a solvent such as ethanol or tetrahydrofuran is prepared.[12]
-
Approximately 2.4 equivalents of this compound are added, and the reaction is stirred at room temperature.[12]
-
The reaction progress is monitored by TLC.
-
The work-up involves removing the water-soluble magnesium phthalate, allowing for simple isolation of the selenone product, often without the need for further purification.[12]
Quantitative Data for Selenide Oxidation:
| Substrate | This compound (equiv.) | Solvent | Time (h) | Product | Yield (%) | Reference |
| Selenide 1a | 2.4 | Ethanol | 3 | Selenone 2a | 94 | [12] |
| Selenide 1b | 2.4 | THF | 3 | Selenone 2b | 54 | [12] |
| Selenide 1c | 2.4 | THF | 2 | Selenone 2c | 80 | [12] |
| Selenide 1d | 2.4 | Ethanol | 1 | Selenone 2d | 63 | [12] |
Safety and Handling
This compound is considered a safer alternative to many other peroxy acids.[1][3][4] It is not shock-sensitive or deflagrating.[5] However, it is still an oxidizing agent and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[5] It is classified as an organic peroxide and may cause skin and eye damage.[5]
This compound in Drug Discovery
While this compound is a reagent for organic synthesis rather than a therapeutic agent itself, its utility in creating complex molecular architectures is highly relevant to drug discovery and development. The reactions detailed above are instrumental in:
-
Lead Optimization: Introducing new functional groups like epoxides, hydroxyls, and esters to a lead compound to improve its pharmacological properties.
-
Synthesis of Scaffolds: Creating core molecular structures (e.g., steroids, heterocycles) that are common in medicinal chemistry.[5][12]
-
Development of Prodrugs: The Baeyer-Villiger oxidation can be used to synthesize ester prodrugs from ketones to enhance bioavailability.
It is important to note that a different molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, also abbreviated as this compound, is a novel VEGFR2 inhibitor with anti-angiogenic properties.[13] This is a distinct compound and should not be confused with the oxidizing agent magnesium monoperoxyphthalate.
References
- 1. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 邻苯二甲酸单过氧镁 六水合物 technical, ~80% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Magnesium monoperoxyphthalate (this compound) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Magnesium monoperoxyphthalate (MMPP) is a versatile and safe oxidizing agent used in a wide array of synthetic transformations.[1] As a water-soluble peroxy acid, it serves as a practical alternative to other oxidants like meta-chloroperoxybenzoic acid (m-CPBA), offering advantages in stability, cost, and ease of workup.[1][2] this compound is particularly valuable in reactions such as the Baeyer-Villiger oxidation, epoxidation of alkenes, and the oxidation of heteroatomic species like sulfides and amines.[1][2] While it is a stoichiometric oxidant, this compound is frequently employed as the terminal oxidant in catalytic cycles, regenerating the active catalyst for subsequent transformations.[1][3]
Key Applications and Quantitative Data
This compound has demonstrated high efficacy in several key oxidative reactions. The following tables summarize quantitative data for some of its most common applications.
Table 1: Baeyer-Villiger Oxidation of Cyclic Ketones to Lactones
| Substrate (Cyclic Ketone) | Product (Lactone) | This compound (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | ε-Caprolactone | 1.5 | Acetonitrile | 24 | 90 | [4] |
| 2-Methylcyclohexanone | Methyl-ε-caprolactone | 1.5 | Acetonitrile | 24 | 85 | [4] |
| 3-Methylcyclohexanone | Methyl-ε-caprolactone | 1.5 | Acetonitrile | 24 | 88 | [4] |
| 4-Methylcyclohexanone | Methyl-ε-caprolactone | 1.5 | Acetonitrile | 24 | 92 | [4] |
| Cyclopentanone | δ-Valerolactone | 1.5 | Acetonitrile | 24 | 75 | [4] |
Table 2: Oxidation of Sulfides to Sulfoxides and Sulfones
| Substrate (Sulfide) | Product | This compound (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Thioanisole | Methyl phenyl sulfoxide | 1.0 | Ethanol | 1 | 95 | [3] |
| Thioanisole | Methyl phenyl sulfone | 2.0 | Ethanol | 3 | 92 | [3] |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.0 | Ethanol | 1.5 | 98 | [3] |
| Dibenzyl sulfide | Dibenzyl sulfone | 2.0 | Ethanol | 4 | 90 | [3] |
| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | 1.0 | Dichloromethane | 0.5 | 94 | [5] |
Table 3: Epoxidation of Alkenes
| Substrate (Alkene) | Product (Epoxide) | Catalyst | This compound (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclooctene | Cyclooctene oxide | None | 1.5 | Dichloromethane/Water | 2 | 85 | Heaney, H. et al. |
| Styrene | Styrene oxide | Mn(TPP)Cl | 1.2 | Dichloromethane | 4 | 78 | [3] |
| (R)-Limonene | Limonene dioxide | None | 2.2 | Ethanol | 6 | 90 | Davis, F. A. et al. |
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Villiger Oxidation of Cyclohexanones
This protocol describes the oxidation of a cyclic ketone to its corresponding lactone using this compound in acetonitrile.[4][6]
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Magnesium monoperoxyphthalate hexahydrate (this compound, ~80%)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the cyclohexanone (1.0 equiv.) in acetonitrile (0.2 M), add this compound (1.5 equiv.) in a single portion.
-
Stir the resulting milky suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of Na₂SO₃ until a negative peroxide test is obtained (using starch-iodide paper).
-
Filter the mixture to remove any insoluble magnesium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude lactone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Oxidation of Sulfides to Sulfoxides
This protocol outlines the selective oxidation of a sulfide to a sulfoxide using one equivalent of this compound.
Materials:
-
Sulfide (e.g., thioanisole)
-
Magnesium monoperoxyphthalate hexahydrate (this compound, ~80%)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the sulfide (1.0 equiv.) in ethanol (0.1 M) in a round-bottom flask.
-
Add this compound (1.0 equiv.) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude sulfoxide.
-
Purify by column chromatography or recrystallization as needed.
To synthesize the corresponding sulfone, the procedure can be modified by using 2.0-2.2 equivalents of this compound and extending the reaction time.[3]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and reaction mechanisms associated with this compound applications.
Caption: General experimental workflow for an this compound-mediated oxidation reaction.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation using this compound.
References
Application Notes and Protocols for the Disinfection of Laboratory Surfaces with Magnesium Monoperoxyphthalate (MMPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium monoperoxyphthalate (MMPP) is a potent, water-soluble, and stable solid peroxyacid disinfectant.[1] It exhibits broad-spectrum biocidal activity, effectively inactivating a wide range of microorganisms, including vegetative bacteria, yeasts, and bacterial endospores, making it a valuable tool for maintaining a sterile work environment in research laboratories and drug development facilities.[1] As an oxidizing agent, this compound offers advantages such as a lower cost of production and increased stability compared to other peroxyacids.[2] Its compatibility with various surfaces, including sensitive materials like plastics and rubber, further enhances its utility in a laboratory setting where diverse equipment is used.[2]
These application notes provide detailed protocols for the preparation and use of this compound solutions for the disinfection of common laboratory surfaces, along with quantitative data on its efficacy, safety precautions, and information on its mechanism of action.
Quantitative Efficacy of this compound
This compound's disinfectant properties are influenced by factors such as concentration, contact time, pH, and temperature. A 2% (w/w) solution of this compound is generally effective for the rapid elimination of yeasts and vegetative bacteria, while demonstrating a slower inactivation of resilient bacterial endospores at room temperature (22°C).[1] The biocidal activity is enhanced under mildly acidic conditions.[1] For more resistant microorganisms like bacterial spores, the sporicidal action can be significantly increased by a moderate rise in temperature or by combining this compound with propan-2-ol.[1]
Table 1: General Efficacy of 2% (w/w) this compound Solution
| Microorganism Type | Efficacy | Conditions |
| Vegetative Bacteria | Rapidly kills | 22°C |
| Yeasts | Rapidly kills | 22°C |
| Bacterial Endospores | Slowly inactivates | 22°C |
Table 2: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy |
| Concentration | Higher concentrations generally lead to greater and faster microbial kill. |
| Contact Time | Longer exposure times are more effective, especially for resistant organisms like spores. |
| pH | Biocidal activity is greater under mildly acidic conditions. |
| Temperature | A moderate increase in temperature significantly enhances sporicidal action.[1] |
| Organic Load | Efficacy is retained in the presence of organic contamination.[1] |
| Water Hardness | Activity is retained in hard water.[1] |
| Additives | Combination with propan-2-ol increases sporicidal action.[1] |
Mechanism of Action
This compound functions as a powerful oxidizing agent. Its antimicrobial activity is not based on a specific cellular signaling pathway but rather on the broad and disruptive effects of oxidation on essential microbial components. The peroxyacid group in this compound is highly reactive and acts by:
-
Cell Membrane Damage: Oxidizing lipids and proteins within the cell membrane, leading to a loss of integrity, increased permeability, and leakage of cellular contents.
-
Protein Denaturation: Oxidizing amino acid side chains, particularly sulfur-containing ones, which disrupts the three-dimensional structure of proteins and inactivates critical enzymes.
-
Inhibition of Cellular Respiration: Damaging components of the electron transport chain, thereby inhibiting energy production.
This multi-targeted oxidative assault ensures a broad spectrum of activity and a lower likelihood of microbial resistance development.
Caption: General Oxidative Mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the preparation and application of this compound as a surface disinfectant in a laboratory setting.
Protocol 1: Preparation of a 2% (w/w) this compound Disinfectant Solution
Materials:
-
Magnesium monoperoxyphthalate (this compound) powder (technical grade, ~80% purity)
-
Distilled or deionized water
-
Clean, dedicated container (glass or chemical-resistant plastic)
-
Weighing balance
-
Stir bar and magnetic stirrer (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Don appropriate PPE.
-
Calculate the required amount of this compound powder. To prepare a 2% (w/w) solution, weigh 20 grams of this compound powder for every 980 mL of water. Adjust quantities as needed.
-
Add the water to the container.
-
Slowly add the this compound powder to the water while stirring. Continue to stir until the powder is completely dissolved. The solution should be prepared fresh daily for optimal efficacy.
Caption: Workflow for Preparing 2% this compound Solution.
Protocol 2: Routine Disinfection of Laboratory Surfaces
Application: For general disinfection of benchtops, biosafety cabinets, incubators, and other non-porous surfaces.
Materials:
-
Freshly prepared 2% (w/w) this compound solution
-
Clean, lint-free cloths or wipes
-
PPE (safety goggles, gloves, lab coat)
Procedure:
-
Pre-clean the surface. Remove any gross organic soil or debris from the surface using a detergent and water.
-
Apply the this compound solution. Liberally apply the 2% this compound solution to the surface using a cloth or wipe, ensuring the entire surface is thoroughly wetted.
-
Allow for the recommended contact time. For vegetative bacteria and yeasts, a contact time of 10-15 minutes is recommended. For surfaces potentially contaminated with bacterial spores, a longer contact time of at least 30-60 minutes is advised.
-
Wipe the surface dry. After the contact time has elapsed, wipe the surface dry with a clean, sterile cloth, or allow it to air dry. For sensitive equipment, it is advisable to rinse the surface with sterile distilled water after the contact time to remove any residue.
Protocol 3: Enhanced Sporicidal Disinfection
Application: For areas requiring a higher level of disinfection, such as in the case of a known or suspected contamination with bacterial spores.
Option A: Elevated Temperature
-
Prepare the 2% (w/w) this compound solution as described in Protocol 1.
-
Gently warm the solution to 40-50°C. Caution: Do not boil the solution.
-
Apply the warm this compound solution to the pre-cleaned surface and maintain a contact time of at least 30 minutes.
-
Wipe or rinse the surface as described in Protocol 2.
Option B: Combination with Propan-2-ol
-
Prepare a solution of 70% propan-2-ol in distilled water.
-
Dissolve this compound powder in the 70% propan-2-ol solution to achieve a final concentration of 2% (w/w).
-
Apply the this compound/propan-2-ol solution to the pre-cleaned surface and allow a contact time of at least 30 minutes.
-
Wipe or rinse the surface as described in Protocol 2.
Safety Precautions
This compound is a hazardous chemical and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat when handling this compound powder and solutions.[3][4]
-
Inhalation: Avoid inhaling the dust from the powder.[3] Use in a well-ventilated area or under a fume hood.
-
Skin and Eye Contact: this compound can cause skin and eye irritation.[5][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[3] Do not induce vomiting.[3]
-
Storage: Store this compound powder in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.
-
Disposal: Dispose of unused this compound solutions and contaminated materials in accordance with local, state, and federal regulations.
Surface Compatibility
This compound solutions are generally compatible with a wide range of laboratory surfaces. However, it is always recommended to test the disinfectant on a small, inconspicuous area of the material before widespread use.
Table 3: General Surface Compatibility of this compound Solutions
| Surface Material | Compatibility | Notes |
| Stainless Steel | Excellent | |
| Glass | Excellent | |
| Polypropylene (PP) | Good | |
| Polyethylene (PE) | Good | |
| Polyvinyl Chloride (PVC) | Good | |
| Rubber | Good | [2] |
| Aluminum | Fair | May cause some corrosion over time. Rinse after use. |
| Copper and Brass | Poor | Corrosive. Avoid use. |
Conclusion
Magnesium monoperoxyphthalate is an effective and versatile disinfectant for maintaining a sterile environment in laboratory settings. By following the provided protocols and adhering to the safety precautions, researchers can confidently utilize this compound to decontaminate a variety of laboratory surfaces, thereby protecting the integrity of their experiments and ensuring a safe working environment.
References
- 1. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. stoptb.org [stoptb.org]
- 7. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
Application of Magnesium Monoperoxyphthalate (MMPP) in Wastewater Treatment Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium monoperoxyphthalate (MMPP) is a stable, water-soluble, and versatile oxidizing agent. While extensively utilized in organic synthesis for reactions such as epoxidation and Baeyer-Villiger oxidations, its application in wastewater treatment remains an emerging area of research.[1] Its inherent biocidal properties and oxidative potential suggest significant promise for the disinfection of wastewater and the degradation of recalcitrant organic pollutants through advanced oxidation processes (AOPs).[1] These application notes and protocols provide a framework for researchers to explore the efficacy of this compound in wastewater treatment, drawing upon its known chemical characteristics and general principles of water purification.
Application Notes
Disinfection
This compound exhibits broad-spectrum antimicrobial activity, making it a potential alternative to traditional disinfectants like chlorine. Its stability in solid form and water solubility offer advantages in handling and dosing.[1] Research into its antimicrobial properties has shown it to be effective against a range of microorganisms.
Key Features for Disinfection:
-
Broad-Spectrum Efficacy: Demonstrates activity against bacteria, yeasts, and spores.
-
Stability: As a solid, it is more stable than many liquid disinfectants, simplifying storage and handling.
-
Reduced Disinfection Byproducts (DBPs): While chlorine-based disinfectants are known to form harmful DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), this compound, as a non-chlorinated oxidant, is expected to produce a different and potentially less harmful suite of byproducts. However, specific research on DBP formation from this compound in wastewater is limited and warrants investigation.
Advanced Oxidation Processes (AOPs)
AOPs are designed to mineralize organic pollutants into simpler, less harmful substances like CO2 and water. This compound can act as a source of reactive oxygen species, initiating the degradation of persistent organic pollutants commonly found in industrial and municipal wastewater.
Potential Applications in AOPs:
-
Degradation of Phenolic Compounds: Phenols and their derivatives are toxic pollutants found in various industrial effluents. This compound's oxidative power can be harnessed to break the aromatic ring structure of these compounds.
-
Decolorization of Dyes: The complex aromatic structures of textile dyes make them resistant to conventional biological treatment. This compound can be employed to cleave the chromophores responsible for color.
-
Oxidation of Pesticides and Pharmaceuticals: Trace amounts of these emerging contaminants in water sources are a growing concern. This compound-based AOPs could offer a viable treatment solution.
Quantitative Data
Due to the limited specific research on this compound in wastewater treatment, a comprehensive table of quantitative performance data is not available in the current literature. Researchers are encouraged to generate such data through the experimental protocols outlined below. Key parameters to quantify and report are provided in the following table structure for future studies.
Table 1: Performance Data Template for this compound in Wastewater Treatment
| Parameter | Pollutant | Initial Concentration | This compound Dosage (mg/L) | Contact Time (min) | pH | Temperature (°C) | Removal Efficiency (%) |
| Disinfection | E. coli (CFU/100mL) | ||||||
| Total Coliforms (CFU/100mL) | |||||||
| Pollutant Degradation | Phenol (mg/L) | ||||||
| Methylene Blue (mg/L) | |||||||
| Atrazine (μg/L) |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in wastewater treatment. These should be adapted based on the specific wastewater matrix and target pollutants.
Protocol 1: Evaluation of Disinfection Efficacy
Objective: To determine the effectiveness of this compound in inactivating microbial indicators in a wastewater sample.
Materials:
-
Magnesium monoperoxyphthalate (this compound) hexahydrate
-
Wastewater effluent (secondary or tertiary treated)
-
Sterile glassware (beakers, flasks)
-
Magnetic stirrer and stir bars
-
pH meter
-
Incubator
-
Petri dishes with appropriate growth media (e.g., m-Endo agar for coliforms)
-
Filtration apparatus for microbial analysis
-
Sodium thiosulfate (for quenching the disinfectant)
Procedure:
-
Wastewater Characterization: Characterize the initial wastewater for key parameters including pH, turbidity, Chemical Oxygen Demand (COD), and initial concentration of indicator organisms (E. coli and total coliforms).
-
This compound Stock Solution Preparation: Prepare a fresh stock solution of this compound (e.g., 1 g/L) in deionized water. The concentration should be verified using iodometric titration.
-
Experimental Setup:
-
Dispense a known volume of wastewater (e.g., 500 mL) into a series of sterile beakers.
-
Place the beakers on a magnetic stirrer.
-
Adjust the pH of the wastewater to the desired level using dilute HCl or NaOH.
-
-
Dosing and Reaction:
-
Add varying doses of the this compound stock solution to the beakers to achieve a range of final concentrations (e.g., 10, 25, 50, 100 mg/L).
-
Start a timer immediately after adding this compound.
-
-
Sampling and Quenching:
-
Collect samples at predetermined time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately add a quenching agent (e.g., sodium thiosulfate) to the collected samples to stop the disinfection reaction.
-
-
Microbial Analysis:
-
Analyze the quenched samples for the enumeration of surviving indicator organisms using the membrane filtration technique or other standard methods.
-
-
Data Analysis:
-
Calculate the log reduction of the indicator organisms for each this compound dose and contact time.
-
Plot log reduction versus the product of concentration and time (CT values) to determine disinfection kinetics.
-
Protocol 2: Evaluation of Organic Pollutant Degradation
Objective: To assess the efficiency of this compound in degrading a target organic pollutant in a synthetic or real wastewater matrix.
Materials:
-
This compound hexahydrate
-
Target organic pollutant (e.g., phenol, methylene blue)
-
Synthetic wastewater or real industrial effluent
-
Glass reactors or beakers
-
Magnetic stirrer and stir bars
-
pH meter and temperature probe
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for pollutant analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target pollutant in deionized water.
-
For experiments with real wastewater, filter the sample to remove suspended solids.
-
Spike the wastewater with the target pollutant to a known concentration if necessary.
-
-
Experimental Setup:
-
Set up a series of reactors with a known volume of the prepared wastewater.
-
Control the temperature using a water bath.
-
Adjust the initial pH of the solution.
-
-
Reaction Initiation:
-
Add a predetermined dose of this compound to each reactor to initiate the oxidation reaction.
-
-
Sample Collection and Analysis:
-
Collect samples at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Immediately quench the reaction if necessary (e.g., by adding a reducing agent like sodium sulfite).
-
Analyze the samples for the concentration of the target pollutant using an appropriate analytical instrument (e.g., HPLC).
-
Measure the TOC of the initial and final samples to assess mineralization.
-
-
Data Analysis:
-
Calculate the percentage removal of the target pollutant over time.
-
Determine the reaction kinetics (e.g., pseudo-first-order or pseudo-second-order).
-
Calculate the percentage of TOC removal to evaluate the extent of mineralization.
-
Visualizations
Reaction Mechanism of this compound with Phenol
The following diagram illustrates a plausible reaction pathway for the oxidation of phenol by this compound, leading to the formation of hydroxylated intermediates and subsequent ring-opening products. This is an inferred mechanism based on the known reactivity of peroxy acids.
Caption: Inferred oxidation pathway of phenol by this compound.
Experimental Workflow for this compound Evaluation
This diagram outlines the logical steps for conducting research on the application of this compound in wastewater treatment.
Caption: General workflow for this compound wastewater treatment research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxidation Reactions with MMPP
Welcome to the technical support center for utilizing Magnesium Monoperoxyphthalate (MMPP) in oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to enhance reaction yields and troubleshoot common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your oxidation reactions with this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Inadequate amount of this compound: The stoichiometry of the oxidant to the substrate is critical. Reducing the amount of this compound can drastically decrease the conversion to the desired product.[1] | - Increase this compound stoichiometry: For instance, in the α-hydroxylation of malonates, increasing this compound from 1.2 to 2 equivalents significantly improved the yield.[1] For sulfide to sulfone oxidation, 2 equivalents are recommended.[2] - Consider the active oxygen content: The technical grade of this compound is often around 80% pure; adjust the amount used accordingly.[1] |
| Suboptimal Reaction Temperature: Reactions may be too slow at lower temperatures. | - Increase the reaction temperature: For example, the α-hydroxylation of a malonate ester showed a higher yield at 70°C compared to room temperature for a shorter reaction time.[1] However, be mindful of potential side reactions at higher temperatures. | |
| Poor Solubility of this compound: this compound has poor solubility in non-polar solvents like dichloromethane, which can hinder the reaction rate.[3][4] | - Use polar solvents: this compound is more soluble in polar media like methanol, ethanol, and acetonitrile.[1][3][5] Ethanol has been shown to be a good "green" solvent choice.[1] - Biphasic system with a phase transfer catalyst: Although potentially less efficient, this can be an option for nonpolar substrates.[4] - Use of a solid support: Supporting this compound on hydrated silica gel can facilitate reactions in non-aqueous media like dichloromethane.[6] | |
| Incorrect pH or Lack of Base: For certain reactions, such as the α-hydroxylation of carbonyl compounds, enolization is a key step and can be facilitated by a base. | - Add an inorganic base: The addition of bases like NaHCO₃ or Na₂CO₃ can significantly improve yields, in some cases allowing for a reduction in the amount of this compound required.[1] | |
| Formation of Side Products/Over-oxidation | Excess this compound: Using too much oxidant can lead to further oxidation of the desired product. For example, sulfides can be over-oxidized to sulfones.[2] | - Use stoichiometric amounts of this compound: For the selective oxidation of sulfides to sulfoxides, use 1 equivalent of this compound.[2] - Careful monitoring of the reaction: Use techniques like TLC or HPLC to monitor the reaction progress and quench it once the starting material is consumed to prevent over-oxidation.[7] |
| Undesirable Side Reactions: Depending on the substrate, this compound can participate in competing reactions. For instance, in the presence of an alkene and a sulfide, both epoxidation and sulfide oxidation can occur. In some cases, β-elimination of an intermediate selenoxide can be a competing pathway.[3][8] | - Solvent choice: The choice of solvent can influence the reaction pathway. For example, using methanol as a solvent can suppress β-elimination side reactions of selenoxide intermediates.[3][8] - Use of a solid support: A facile and selective oxidation of sulfides to sulfoxides in the presence of other functional groups prone to oxidation (like alkenes or carbonyls) can be achieved by using this compound on a silica gel support in dichloromethane.[6] | |
| Difficulty in Product Isolation/Work-up | Water-soluble byproducts: The main byproduct of the reaction is magnesium phthalate, which is water-soluble.[3][9][10] | - Aqueous work-up: A simple aqueous work-up is usually sufficient to remove the magnesium phthalate byproduct.[11] The phthalic acid can often be recovered by acidifying the aqueous layer and extracting with an organic solvent.[3][8] - Filtration: In some cases, particularly with solvents like acetonitrile, the insoluble magnesium salts can be removed by simple filtration.[5] |
| Reaction Stalls or is Sluggish | Low Concentration: Reaction rates can be concentration-dependent. | - Increase the concentration of the reactants: In the α-hydroxylation of a malonate ester, increasing the concentration from 0.1 M to 0.5 M significantly accelerated the reaction.[1] |
| Decomposition of this compound: Although relatively stable, this compound can be degraded by trace metal ions.[7] | - Use of chelating agents: The addition of chelating agents like aminopolycarboxylates can sequester trace metal ions, improving the stability of this compound.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in oxidation reactions?
A1: Magnesium monoperoxyphthalate (this compound) is a solid, water-soluble peroxy acid used as an oxidizing agent in organic synthesis. It is favored for its relative stability, safety in handling (non-shock-sensitive and non-deflagrating), and lower cost compared to other peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[3][9][10] Its water-soluble byproducts also simplify reaction work-up procedures.[9][10]
Q2: What are the main applications of this compound in organic synthesis?
A2: this compound is a versatile oxidizing agent used for a variety of transformations, including:
-
Conversion of ketones to esters (Baeyer-Villiger oxidation).[4]
-
α-hydroxylation of carbonyl compounds (Rubottom oxidation).[1][9]
Q3: How can I monitor the progress of my this compound oxidation reaction?
A3: You can monitor the reaction progress using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid method for qualitative monitoring.[3][7] For more quantitative analysis and to accurately determine the consumption of starting material and formation of products, High-Performance Liquid Chromatography (HPLC) is recommended.[7]
Q4: Is this compound soluble in common organic solvents?
A4: this compound's solubility is a key consideration. It is soluble in polar solvents like water, methanol, and ethanol but has poor solubility in non-polar solvents such as dichloromethane and other hydrocarbons.[1][3][4] This property influences the choice of solvent for a given reaction.
Q5: How does the stoichiometry of this compound affect the outcome of the reaction?
A5: The stoichiometry is crucial for controlling the extent of oxidation. For instance, in the oxidation of sulfides, using one equivalent of this compound selectively yields the sulfoxide, while using two equivalents leads to the corresponding sulfone.[2] It is important to adjust the amount of this compound based on the desired product and the purity of the reagent.
Q6: What are the typical work-up procedures for reactions involving this compound?
A6: Due to the water-solubility of the magnesium phthalate byproduct, a simple aqueous wash is often sufficient to purify the reaction mixture.[11] In some protocols, especially when using acetonitrile as a solvent, the byproduct precipitates and can be removed by filtration.[5]
Experimental Protocols
General Protocol for α-Hydroxylation of β-Dicarbonyl Compounds
This protocol is a general guideline based on the successful α-hydroxylation of malonates and β-ketoesters.[1]
-
Reactant Preparation: Dissolve the β-dicarbonyl compound (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.0 eq) to the solution.
-
This compound Addition: Add Magnesium Monoperoxyphthalate (this compound, technical grade ~80%, 1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for the Oxidation of Selenides to Selenones
This protocol is adapted from a procedure for the efficient oxidation of selenides.[3][8]
-
Reactant Preparation: Dissolve the selenide (1.0 eq) in ethanol.
-
This compound Addition: Add this compound (2.4 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Byproduct Recovery (Optional): The aqueous phase can be acidified (e.g., with HCl) and extracted with dichloromethane to recover phthalic acid.[3][8]
Visualizations
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]
- 4. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 5. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "A facile and selective procedure for oxidation of sulfides to sulfoxid" by Mohammed Hashmat Ali and William C. Stevens [digitalcommons.memphis.edu]
- 7. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 8. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Magnesium monoperoxyphthalate (this compound) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]
- 13. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Magnesium Monoperoxyphthalate (MMPP)
Welcome to the technical support center for Magnesium Monoperoxyphthalate (MMPP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile oxidizing agent primarily used for:
-
Epoxidation of alkenes (Prilezhaev reaction).[1]
-
Conversion of ketones to esters (Baeyer-Villiger oxidation).[1][2]
-
Oxidation of selenides to selenones.[4]
-
α-hydroxylation of β-dicarbonyl compounds (Rubottom oxidation).[5]
-
Oxidation of amines to amine oxides.[1]
Q2: What are the main advantages of using this compound compared to other peroxy acids like m-CPBA?
A2: this compound offers several advantages over m-CPBA, including:
-
Increased safety: It is considered a safer alternative for both small- and large-scale reactions.[2][4]
-
Higher stability: this compound is more stable in its solid state.[1][4]
-
Simplified work-up: The primary byproduct, magnesium phthalate, is water-soluble, allowing for easy removal through aqueous extraction.[2][4][6]
Q3: What is the main byproduct of this compound reactions and how can it be removed?
A3: The main byproduct is magnesium phthalate, which is water-soluble.[2][4] It can be easily separated from the reaction mixture during work-up by performing an aqueous extraction.[2][6] The phthalic acid can be recovered by acidifying the aqueous phase and extracting it with a suitable organic solvent like dichloromethane.[4]
Troubleshooting Guide
Issue 1: Over-oxidation of Substrates
Q: I am trying to oxidize a sulfide to a sulfoxide, but I am observing the formation of the corresponding sulfone. How can I prevent this over-oxidation?
A: Over-oxidation is a common side reaction when the stoichiometry of the oxidizing agent is not carefully controlled.
Solution:
-
Control Stoichiometry: Use a stoichiometric amount (1 equivalent) of this compound for the selective oxidation of sulfides to sulfoxides. Using an excess of this compound (2 equivalents) will favor the formation of the sulfone.[3]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired sulfoxide is formed.[4]
Issue 2: Undesired β-Elimination Side Reactions
Q: During the oxidation of a γ-(phenylseleno)alkyl tosylamide in tetrahydrofuran (THF), I am observing a significant amount of an olefin byproduct from β-elimination of the selenoxide intermediate. How can I suppress this side reaction?
A: The choice of solvent can significantly influence the reaction pathway and suppress unwanted side reactions.
Solution:
-
Solvent Selection: Switching the reaction solvent from THF to a protic solvent like methanol can suppress the β-elimination of the selenoxide intermediate.[4] In one study, using methanol as the solvent favored the desired oxidation and cyclization, yielding the tetrahydrofuran product as the sole product.[4]
Issue 3: Poor Solubility of this compound in Non-Polar Solvents
Q: I am working with a non-polar substrate, and this compound has poor solubility in my chosen non-polar organic solvent. How can I address this?
A: The poor solubility of this compound in non-polar solvents is a known limitation.[1][2][4]
Solutions:
-
Solvent Choice: Whenever possible, use polar solvents where this compound is more soluble.[5] Ethanol and acetonitrile have been used effectively in several reported procedures.[5][7]
-
Biphasic Systems: While less efficient, a biphasic medium with a phase-transfer catalyst can be employed for oxidizing non-polar substrates.[1]
Issue 4: Oxidative Cleavage Side Products
Q: In the α-hydroxylation of a sensitive cyclopentanone-based β-keto ester, I am observing oxidative cleavage side-products. How can I minimize this?
A: For sensitive substrates, adjusting the amount of this compound can help minimize further oxidative cleavage.
Solution:
-
Reduce this compound Equivalents: Using a reduced amount of this compound (e.g., 0.5 equivalents) can help in isolating the desired hydroxylated product while minimizing the formation of oxidative cleavage byproducts.[5]
Quantitative Data Summary
The following table summarizes the effect of solvent on the oxidative-cyclization of a functionalized selenide, highlighting the suppression of the β-elimination side reaction.
| Substrate | Solvent | Product(s) | Yield | Reference |
| γ-(phenylseleno)alkyl tosylamide | Tetrahydrofuran | Desired Selenone + Olefin (β-elimination) | Poor yield of desired product | [4] |
| γ-(phenylseleno)alkyl tosylamide | Ethanol | Desired Selenone | 63% | [4] |
| Functionalized Selenide (1j) | Tetrahydrofuran | Desired Tetrahydrofuran + Olefin (β-elimination) | Poor yield of desired product | [4] |
| Functionalized Selenide (1j) | Methanol | Desired Tetrahydrofuran | 69% | [4] |
Experimental Protocols
General Protocol for Oxidation of Selenides to Selenones with this compound
This protocol is adapted from the oxidation of selenide 1a as described in the literature.[4]
-
Dissolve the Substrate: Dissolve the selenide (1 equivalent) in ethanol at room temperature.
-
Add this compound: Add this compound (2.4 equivalents) to the solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, perform an aqueous work-up to remove the water-soluble magnesium phthalate byproduct.
-
The pure selenone can often be obtained without the need for further purification.
-
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for an this compound oxidation reaction followed by aqueous work-up.
Caption: Logical diagram for troubleshooting common side reactions with this compound.
References
- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 2. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for MMPP
Welcome to the Technical Support Center for Magnesium Monoperoxyphthalate (MMPP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize their this compound-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is Magnesium Monoperoxyphthalate (this compound)?
A1: Magnesium monoperoxyphthalate (this compound), typically available as a hexahydrate, is a versatile and efficient oxidizing agent used in organic synthesis.[1] It is a water-soluble peroxy acid, making it a convenient alternative to other oxidants like meta-chloroperoxybenzoic acid (mCPBA).[1][2]
Q2: What are the main advantages of using this compound over mCPBA?
A2: this compound offers several key advantages over mCPBA, including:
-
Enhanced Safety: It is non-shock-sensitive and non-deflagrating.[3][4]
-
Greater Stability: this compound is more stable in its solid state.[4][5]
-
Cost-Effectiveness: It is generally cheaper to produce.[4][5][6]
-
Simplified Workup: The primary byproduct, magnesium phthalate, is water-soluble, which simplifies product isolation and purification.[1][2]
Q3: What are the common applications of this compound in organic synthesis?
A3: this compound is used for a variety of oxidation reactions, including:
-
Epoxidation of alkenes.[1]
-
Baeyer-Villiger oxidation of ketones to esters.[1]
-
α-hydroxylation of carbonyl compounds like malonates, β-ketoesters, and β-ketoamides.[5][8]
Q4: How should this compound be handled and stored?
A4: this compound is relatively stable, but its decomposition can be accelerated by certain conditions. For optimal stability, it should be protected from:
-
Heat: Elevated temperatures can cause decomposition.
-
Light: Direct sunlight may induce photolytic degradation.
-
Contaminants: Contact with metals, metal ions, alkalis, and reducing agents should be avoided as they can catalyze decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q: My reaction is very slow or appears incomplete. What can I do?
A: Several factors can lead to sluggish or incomplete reactions. Consider the following adjustments:
-
Increase Stoichiometry: For some reactions, like the α-hydroxylation of malonates, using 2.0 equivalents of this compound may be necessary to drive the reaction to completion.[8] Reducing the amount to 1.0-1.2 equivalents can drastically slow the conversion.[8]
-
Increase Concentration: More concentrated reaction conditions can significantly accelerate the reaction rate.[8]
-
Elevate Temperature: Gently heating the reaction mixture can improve kinetics. For example, oxidations of oleanolic acid derivatives are effectively performed in refluxing acetonitrile.[3]
-
Consider Solvent: this compound is most effective in polar solvents.[8] If your substrate has poor solubility, a biphasic system with a phase-transfer catalyst might be an option, though it has been reported to be inefficient in some cases.[6] Ethanol and acetonitrile are commonly used and effective solvents.[3][8]
-
Add a Base: For reactions involving enolizable starting materials, such as the α-hydroxylation of β-dicarbonyls, adding an inorganic base like sodium bicarbonate (NaHCO₃) can help facilitate the reaction.[8]
Q: I'm observing significant side product formation. How can this be minimized?
A: Side product formation often arises from over-oxidation or undesired side reactions.
-
Control Stoichiometry: Using the minimum effective amount of this compound can prevent over-oxidation. For instance, in the oxidation of sensitive β-keto esters, using 0.5 equivalents of this compound was found to minimize oxidative cleavage side-products.[8]
-
Optimize Solvent: In the oxidative-cyclization of certain selenides, using methanol as the solvent suppressed the β-elimination side reaction that was observed in tetrahydrofuran (THF).[2]
-
Maintain Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Some hydroxylations proceed efficiently at room temperature, avoiding degradation that might occur at higher temperatures.[8]
Q: The workup procedure is difficult, and I'm struggling to isolate my product.
A: One of the main advantages of this compound is its simplified workup due to the water-solubility of its magnesium phthalate byproduct.[1][2]
-
Aqueous Wash: A simple aqueous wash is often sufficient to remove the magnesium phthalate byproduct.
-
Filtration: In solvents where magnesium salts have low solubility, such as acetonitrile, the byproducts can be removed by simple filtration after the reaction is complete.[3] For example, after an oxidation in acetonitrile, the solvent can be evaporated and the resulting solid suspended in ethyl acetate, after which the insoluble magnesium salts are filtered off.[3]
Optimizing Reaction Conditions: Data Summary
The following tables summarize quantitative data for optimizing this compound reactions based on published protocols.
Table 1: Stoichiometry and Additives for α-Hydroxylation of β-Dicarbonyls
| Substrate Type | This compound (Equivalents) | Base (Equivalents) | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| α-Substituted Malonates | 1.0 | NaHCO₃ (1.0) | Anhydrous EtOH | Room Temp | 84% | [8] |
| Cyclic β-Keto Esters | 1.0 | NaHCO₃ (1.0) | Anhydrous EtOH | Room Temp | Good to High | [8] |
| Sensitive β-Keto Esters | 0.5 | NaHCO₃ (1.0) | Anhydrous EtOH | Room Temp | 78% |[8] |
Table 2: Solvent and Temperature for Various Oxidations
| Reaction Type | Substrate | This compound (Equivalents) | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Oxidation | Oleanolic Acid Derivatives | 2.0 | Acetonitrile | Reflux | 85% | [3] |
| Oxidation | Selenides | 2.4 | Ethanol | Room Temp | 94% | [2] |
| Oxidation | Selenides (with base) | Not specified | THF | Room Temp | 54-80% | [2] |
| α-Hydroxylation | 2-Benzyl Malonate | 2.0 | Anhydrous EtOH | 70 °C | 87% |[8] |
Experimental Protocols & Workflows
Below are detailed methodologies for common reactions using this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for an this compound-mediated oxidation.
Caption: General workflow for this compound oxidation reactions.
Protocol 1: α-Hydroxylation of an α-Substituted Malonate[8]
-
Reaction Setup: In a round-bottom flask, dissolve the α-substituted malonate (1.0 mmol) and sodium bicarbonate (NaHCO₃, 1.0 mmol, 84 mg) in anhydrous ethanol (2.0 mL).
-
Reagent Addition: Add technical grade this compound (~80%, 1.0 mmol, 495 mg) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the α-hydroxylated product.
Protocol 2: Oxidation of a Selenide to a Selenone[2]
-
Reaction Setup: Dissolve the selenide (1.0 mmol) in ethanol (5 mL) in a flask.
-
Reagent Addition: Add this compound (2.4 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Add water to the reaction mixture and extract with dichloromethane (3 x 15 mL).
-
Purification: The byproduct, magnesium phthalate, remains in the aqueous phase. Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the selenone product, which is often pure enough without further purification.
Troubleshooting and Reaction Mechanisms
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues with your this compound reaction.
Caption: Decision tree for troubleshooting this compound reactions.
Proposed Mechanism: Rubottom-Type Oxidation
The α-hydroxylation of β-dicarbonyl compounds by this compound is thought to proceed through a Rubottom-type oxidation mechanism. The presence of a base fosters the formation of the enol tautomer, which is then epoxidized by this compound.
Caption: Proposed mechanism for this compound-mediated hydroxylation.[8]
References
- 1. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 2. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.cnr.it [iris.cnr.it]
MMPP Reaction Troubleshooting: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during oxidation reactions using Magnesium Monoperoxyphthalate (MMPP).
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not starting or is showing very low conversion. What are the common causes and how can I fix this?
A1: Several factors can contribute to a stalled or inefficient this compound reaction. Here's a systematic approach to troubleshooting:
-
Reagent Quality: this compound can degrade over time, especially if not stored properly. It is susceptible to degradation by heat, light, and contaminants such as metals.[1] Ensure you are using a fresh batch of this compound or test the activity of your current batch.
-
Insufficient this compound: The stoichiometry of this compound is crucial. In some cases, reducing the amount of this compound can drastically decrease the conversion rate.[2] For many reactions, 1.5 to 2.0 equivalents of this compound are optimal.[2][3]
-
Poor Solubility: this compound is most effective in polar solvents due to its salt-like nature.[2][4] If your substrate is only soluble in non-polar solvents, this can lead to a heterogeneous mixture and slow reaction rates. Consider using a co-solvent system or a phase-transfer catalyst, although the latter has shown limited efficiency.[4]
-
Low Temperature: While many this compound oxidations proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.
Q2: I'm observing the formation of unexpected side products in my this compound reaction. How can I improve the selectivity?
A2: The formation of side products is often related to the reaction conditions and the nature of the substrate.
-
Solvent Choice: The solvent can significantly influence the reaction pathway. For instance, in the oxidation of certain selenium compounds, using tetrahydrofuran (THF) can lead to elimination byproducts, which can be suppressed by switching to methanol.[5]
-
Over-oxidation: Using an excess of this compound can lead to over-oxidation of the desired product. For example, the oxidation of sulfides with one equivalent of this compound typically yields the sulfoxide, while using two equivalents can lead to the sulfone.[6] Careful control of the this compound stoichiometry is essential.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes promote the formation of side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
pH Control: The pH of the reaction medium can influence the reaction rate and selectivity. For some reactions, a decrease in pH (increase in H+ concentration) can retard the reaction rate.[7] It may be beneficial to use a buffer system to maintain an optimal pH.
Q3: My reaction yield is low even though the conversion of the starting material is high. What could be the issue?
A3: Low isolated yield despite good conversion often points to issues during the workup and purification steps.
-
Aqueous Solubility of Product: If your product has some water solubility, it may be lost in the aqueous layer during extraction. Always check the aqueous layer for your product before discarding it.
-
Product Instability: Your product might be sensitive to the workup conditions (e.g., acidic or basic washes). Test the stability of your product under the workup conditions on a small scale.
-
Adsorption onto Filtration Media: Products can sometimes adsorb onto filtration media like silica gel or celite. If you perform a filtration step, try washing the filter cake with a more polar solvent to recover any adsorbed product.
-
Volatility of Product: If your product is volatile, it may be lost during solvent removal under reduced pressure. Check the contents of your rotovap trap.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Degraded this compound | Use a fresh batch of this compound. |
| Insufficient this compound | Increase the equivalents of this compound (typically 1.5-2.0 eq.).[2][3] | |
| Poor this compound solubility | Switch to a more polar solvent (e.g., ethanol, methanol, acetonitrile).[2][4] | |
| Low temperature | Increase the reaction temperature. | |
| Side Product Formation | Inappropriate solvent | Screen different polar solvents to minimize side reactions.[5] |
| Over-oxidation | Use a stoichiometric amount of this compound (e.g., 1 eq. for sulfide to sulfoxide).[6] | |
| Non-optimal pH | Consider using a buffer to maintain a stable pH. | |
| Low Isolated Yield | Product loss in aqueous layer | Back-extract the aqueous layer with an appropriate organic solvent. |
| Product instability during workup | Perform a stability test of your product under the workup conditions. | |
| Product adsorption | Wash filtration media thoroughly with a polar solvent. |
Experimental Protocols
General Protocol for a Trial this compound Oxidation
This protocol is a starting point and may require optimization for specific substrates.
-
Dissolve the Substrate: Dissolve the starting material (1.0 mmol) in a suitable polar solvent (e.g., 10 mL of ethanol, methanol, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound: Add Magnesium Monoperoxyphthalate (this compound, ~80% technical grade, 1.5 to 2.0 mmol, 1.5 to 2.0 equivalents) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature (if heated). Quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a KI-starch paper test is negative.
-
Workup:
-
If the product is not water-soluble, add water to the reaction mixture to dissolve the magnesium phthalate byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Visual Troubleshooting Guides
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low this compound reaction conversion.
Decision Pathway for Managing Side Product Formation
Caption: Decision tree for addressing side product formation.
This compound Reaction Workup and Product Isolation Workflow
Caption: Standard workflow for this compound reaction workup.
References
- 1. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 5. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from MMPP Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving Magnesium Monoperoxyphthalate (MMPP).
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of products from this compound reactions.
Issue 1: A significant amount of white precipitate is present in the reaction mixture after completion.
-
Question: What is this white precipitate and how do I remove it?
-
Answer: The white precipitate is primarily magnesium phthalate, a water-soluble byproduct of the this compound oxidant.[1] There are two main strategies for its removal:
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Aqueous Workup: Since magnesium phthalate is water-soluble, it can be removed by performing a standard aqueous workup.[2] This involves diluting the reaction mixture with an organic solvent and washing it with water or a saturated aqueous solution like sodium bicarbonate or brine. The magnesium salts will partition into the aqueous layer, which can then be separated and discarded.
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Filtration: In cases where the product is in a solvent in which magnesium salts have low solubility, such as acetonitrile, the salts can be removed by filtration.[3] After the reaction, the mixture can be cooled, and the solid magnesium salts can be filtered off. The filtrate containing the desired product can then be moved to the next step.[3]
-
Issue 2: The final product is not pure, and I suspect residual this compound or phthalic acid is present.
-
Question: How can I remove unreacted this compound or its phthalic acid byproduct?
-
Answer:
-
Excess this compound: Unreacted this compound is water-soluble and can be removed with an aqueous wash.[2]
-
Phthalic Acid: The primary byproduct, magnesium phthalate, is readily removed with water. If the reaction conditions could lead to the formation of phthalic acid, an alkaline wash is effective. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic phthalic acid, forming a salt that is highly soluble in the aqueous layer. It is important to check the pH of the aqueous layer after the wash to ensure it is basic, confirming the neutralization of the acid. Acidification of this aqueous layer can also be used to recover the phthalic acid if desired.[1]
-
Issue 3: The yield of my desired product is lower than expected after purification.
-
Question: What are the common causes of low yield during the workup of this compound reactions?
-
Answer: Low yields can result from several factors during the purification process:
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Product Solubility: The desired product might have some solubility in the aqueous wash solutions, leading to its loss. To mitigate this, you can "salt out" the organic compound by using a saturated brine (NaCl solution) for the final wash.[4][5] This decreases the solubility of organic compounds in the aqueous layer.
-
Emulsion Formation: The formation of an emulsion between the organic and aqueous layers during extraction can trap the product, making separation difficult and reducing yield. If an emulsion forms, adding brine can often help to break it.
-
Product Volatility: If the product is volatile, it may be lost during the solvent removal step (e.g., rotary evaporation). In such cases, use lower temperatures and pressures for solvent removal.
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Product Instability: The product may be sensitive to the pH of the wash solutions. If the product is acid- or base-labile, it is crucial to use neutral washes (e.g., water and brine) and avoid acidic or basic solutions.
-
Issue 4: The reaction seems to have worked based on TLC, but after workup, the product spot has disappeared or changed.
-
Question: Why did my product seem to disappear or change after the workup?
-
Answer: This often indicates that the product is unstable under the workup conditions.
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Acid/Base Sensitivity: As mentioned, your product might be degrading upon contact with acidic or basic washes. Test the stability of your product by taking a small aliquot of the crude reaction mixture and exposing it to the intended wash solution before performing the workup on the entire batch.
-
Hydrolysis: If the product is an epoxide, exposure to acidic aqueous conditions during workup can lead to hydrolysis, opening the epoxide ring to form a diol.[6][7] In such cases, it is best to use non-aqueous workup methods or carefully controlled neutral aqueous washes.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other peroxy acids like m-CPBA?
A1: this compound offers several advantages over m-CPBA:
-
Safety: this compound is non-shock-sensitive and non-deflagrating, making it safer to handle and store.[3]
-
Stability: It is more stable in the solid state.[8]
-
Cost: this compound is generally less expensive than m-CPBA.[8]
-
Easy Workup: The main byproduct, magnesium phthalate, is water-soluble, which simplifies its removal during purification.[1][2][8]
Q2: What are the primary byproducts of an this compound reaction?
A2: The main byproduct is magnesium phthalate. Depending on the reaction conditions and stoichiometry, unreacted this compound may also be present.
Q3: Is it always necessary to perform a column chromatography purification after an this compound reaction?
A3: Not always. In many cases, a simple workup is sufficient to achieve high purity. For example, in the oxidation of selenides to selenones, good to excellent yields of pure product were obtained after a simple workup without additional purification.[1] The need for chromatography will depend on the purity requirements and the nature of the starting materials and product.
Q4: Can I recover any of the byproducts from the this compound reaction?
A4: Yes, the phthalic acid from the magnesium phthalate byproduct can be recovered. After the aqueous wash, the aqueous layer containing the magnesium phthalate can be acidified. The resulting phthalic acid can then be extracted with an organic solvent.[1]
Q5: this compound has low solubility in non-polar organic solvents. How can I address this?
A5: While this compound's solubility in non-polar solvents is low, it is soluble in more polar solvents like ethanol and acetonitrile.[3][8] Reactions can be effectively carried out in these solvents. For reactions requiring non-polar solvents, the use of this compound supported on silica gel has been shown to be effective.
Data Presentation
Table 1: Comparison of Yields for the Oxidation of Selenide 1a to Selenone 2a
| Oxidant | Solvent | Temperature | Yield of 2a | Reference |
| This compound | Ethanol | Room Temperature | 94% | [1] |
| m-CPBA | Dichloromethane | Not Specified | 68% | [1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound Reactions
-
Quenching (if necessary): Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If there is a significant amount of unreacted this compound, it can be quenched by the slow addition of a reducing agent solution (e.g., 10% aqueous sodium sulfite) until a negative test with starch-iodide paper is obtained.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x volume of organic layer).
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Wash with a saturated aqueous solution of sodium bicarbonate (1 x volume of organic layer) to remove any acidic byproducts. Check the pH of the aqueous layer to ensure it is basic.
-
Wash with brine (1 x volume of organic layer) to remove residual water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: If necessary, the crude product can be further purified by techniques such as column chromatography or recrystallization.
Protocol 2: Purification by Filtration
This protocol is suitable when using a solvent in which the magnesium salt byproducts are poorly soluble (e.g., acetonitrile).[3]
-
Cooling: After the reaction is complete, cool the reaction mixture.
-
Suspension (if necessary): If the reaction solvent was evaporated, suspend the resulting solid in a suitable organic solvent like ethyl acetate.[3]
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble magnesium salts.
-
Washing: Wash the filter cake with a small amount of the fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.
-
Further Purification: Proceed with further purification if needed.
Visualizations
Caption: General experimental workflow for an this compound reaction, from reaction setup to final product purification.
Caption: A troubleshooting decision tree for common issues encountered during this compound reaction purification.
References
- 1. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (this compound): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Navigating Thermal Landscapes: A Technical Guide to Managing Heat in Large-Scale MMP Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and managing thermal variability in large-scale Matrix Metalloproteinase (MMP) reactions.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with heat management during large-scale MMP assays. Precise temperature control is paramount for ensuring enzyme stability, kinetic accuracy, and the reproducibility of results. This guide will equip you with the knowledge to mitigate thermal fluctuations and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Are MMP-catalyzed reactions typically exothermic or endothermic?
A: While enzymatic reactions can be exothermic (release heat) or endothermic (absorb heat), the primary concern in most large-scale MMP assays is not a significant net heat release or absorption from the reaction itself. Instead, the main challenge lies in maintaining a precise and uniform temperature throughout the reaction volume to ensure optimal enzyme activity and stability.[1][2] Factors such as the energy input from stirring, the operation of ancillary equipment, and ambient temperature fluctuations can introduce thermal variability that impacts the reaction.[3][4]
Q2: What is the optimal temperature range for MMP activity?
A: The optimal temperature for MMP activity can vary depending on the specific MMP, its origin (e.g., human, bacterial), and the substrate being used. Most human MMPs are studied under physiological conditions, typically around 37°C.[5] However, it is crucial to determine the optimal temperature for your specific enzyme and assay conditions empirically. Exceeding the optimal temperature can lead to a rapid decrease in activity due to enzyme denaturation.[2][6]
Q3: How does temperature affect MMP stability?
A: MMPs, like other proteins, have a defined thermal stability and will denature at elevated temperatures, leading to a loss of function.[7][8] The thermal transition midpoint (Tm), where 50% of the enzyme is unfolded, varies for different MMPs. For example, the catalytic domain of MMP-3 has a Tm of approximately 83.4°C, while ProMMP-9 has a Tm of 92.6°C.[7][8] Prolonged incubation even at temperatures below the Tm can lead to gradual enzyme inactivation.
Q4: Why is uniform temperature control critical in large-scale reactions?
A: In large-scale reactions, temperature gradients can easily form, leading to different reaction rates in different parts of the vessel.[9][10] This can result in inconsistent product formation and difficulty in obtaining reproducible data. Inadequate mixing can exacerbate this issue, creating localized "hot spots" or "cold spots" that can significantly impact enzyme activity and stability.[9][11]
Troubleshooting Guide: Common Heat-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Sub-optimal Reaction Temperature: The reaction temperature is too low, resulting in reduced enzyme kinetics. | 1. Verify the temperature of your reaction mixture directly with a calibrated thermometer. 2. Consult literature for the optimal temperature of your specific MMP or perform a temperature optimization experiment.[1] 3. Ensure your incubation equipment (water bath, incubator) is functioning correctly and calibrated. |
| Enzyme Denaturation: The reaction temperature is too high, causing the enzyme to unfold and lose activity.[2] | 1. Immediately lower the temperature to the optimal range. 2. Use a fresh aliquot of the enzyme for subsequent experiments. 3. Perform a thermal shift assay to determine the melting temperature (Tm) of your MMP and ensure your reaction temperature is well below it.[12][13] | |
| Inconsistent Results Between Batches | Temperature Fluctuations: Variations in ambient temperature or inconsistent equipment performance are affecting the reaction temperature. | 1. Monitor and record the reaction temperature throughout the experiment for each batch. 2. Use a precisely controlled temperature environment, such as a circulating water bath or a dedicated incubator. 3. Standardize the pre-warming of all reagents and vessels. |
| Inadequate Mixing in Large Volumes: Poor mixing leads to temperature gradients within the reaction vessel.[9][11] | 1. Increase the stirring speed, ensuring it does not introduce excessive shear that could damage the enzyme. 2. Use an appropriately sized stir bar or an overhead stirrer for larger volumes. 3. Consider using a baffled reaction vessel to improve mixing efficiency. | |
| Reaction Rate Decreases Over Time | Gradual Enzyme Inactivation: The enzyme is slowly losing activity at the experimental temperature over the course of a long incubation. | 1. Shorten the reaction time if possible. 2. Determine the enzyme's half-life at the experimental temperature and plan your experiment accordingly. 3. Consider adding stabilizing agents (e.g., glycerol, specific salts) if compatible with your assay. |
| Unexpected Side Reactions or Product Degradation | Localized Hot Spots: Inadequate heat dissipation can lead to localized areas of high temperature, promoting unwanted side reactions.[11] | 1. Improve mixing to ensure uniform heat distribution.[9][11] 2. For significantly exothermic processes, consider using a reaction vessel with a cooling jacket or an external heat exchanger.[11] 3. Use a semi-batch approach where one of the reactants is added slowly to control the reaction rate and heat generation.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for an MMP Reaction
This protocol outlines a method for determining the optimal temperature for a specific MMP-substrate pair using a temperature gradient approach.
Methodology:
-
Prepare a master mix: Prepare a sufficient volume of a master mix containing the reaction buffer, substrate, and any necessary co-factors.
-
Aliquot the master mix: Distribute equal volumes of the master mix into multiple reaction tubes.
-
Establish a temperature gradient: Place the reaction tubes in a thermal cycler with a temperature gradient function or in separate water baths set to a range of temperatures (e.g., 25°C, 30°C, 35°C, 37°C, 40°C, 45°C, 50°C).
-
Pre-incubate: Allow the tubes to equilibrate to the set temperatures for 5-10 minutes.
-
Initiate the reaction: Add a standardized amount of the MMP enzyme to each tube and mix gently.
-
Incubate: Incubate the reactions for a fixed period, ensuring the time is within the linear range of the reaction.
-
Terminate the reaction: Stop the reaction using a suitable method (e.g., adding a specific inhibitor, heat inactivation if appropriate, or by immediate processing for analysis).
-
Analyze the results: Quantify the product formation using an appropriate detection method (e.g., spectrophotometry, fluorimetry).
-
Determine the optimum temperature: Plot the reaction rate (or product formation) as a function of temperature. The temperature that yields the highest reaction rate is the optimal temperature for your assay conditions.
Protocol 2: Scaling Up an MMP Reaction with Temperature Control
This protocol provides a general workflow for scaling up an MMP reaction while maintaining temperature control.
Methodology:
-
Characterize at small scale: Fully characterize the reaction kinetics and optimal temperature at a small scale (e.g., 1-10 mL).
-
Select an appropriate vessel: For larger volumes, choose a vessel with adequate heat transfer capabilities. A jacketed glass reactor connected to a circulating water bath is ideal.
-
Ensure efficient mixing: Use an overhead stirrer with an appropriately designed impeller to ensure homogenous mixing and temperature distribution. The stirring speed should be optimized to be gentle enough to not denature the enzyme but effective for mixing.[11]
-
Monitor temperature continuously: Place a calibrated temperature probe directly into the reaction mixture to monitor the internal temperature in real-time.
-
Pre-warm components: Pre-warm the reaction buffer and substrate to the desired reaction temperature before adding the enzyme.
-
Controlled enzyme addition: Add the enzyme solution slowly to the stirred reaction mixture to avoid localized concentration and temperature gradients.
-
Maintain constant temperature: Throughout the reaction, continuously circulate fluid at the set temperature through the reactor jacket to maintain a stable internal temperature.
-
Sampling and analysis: Collect samples at various time points to monitor the progress of the reaction and confirm consistent kinetics.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the critical steps and decision-making processes in managing heat in large-scale MMP reactions, the following diagrams are provided.
Caption: Workflow for determining the optimal reaction temperature.
References
- 1. Frontiers | Nonlinear temperature sensitivity of enzyme kinetics explains canceling effect—a case study on loamy haplic Luvisol [frontiersin.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. fauske.com [fauske.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mk-lab.org [mk-lab.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thermal stability of human matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. helgroup.com [helgroup.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. amarequip.com [amarequip.com]
- 12. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Matrix Metalloproteinase (MMP) Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the rate of Matrix Metalloproteinase (MMP) reactions.
Troubleshooting Guide
Q1: Why is my MMP reaction rate significantly lower than expected?
A1: A low MMP reaction rate can stem from several factors, ranging from enzyme inactivity to suboptimal assay conditions. Here’s a step-by-step guide to troubleshoot this common issue.
Possible Cause 1: Inactive or Insufficiently Activated MMPs
MMPs are synthesized as inactive zymogens (pro-MMPs) and require activation to become catalytically competent.[1][2][3] This activation involves the disruption of a "cysteine switch" mechanism that blocks the active site.[3][4]
-
Troubleshooting Steps:
-
Confirm Activation: Ensure your pro-MMP has been activated. Common in vitro activation methods include treatment with organomercurials like 4-aminophenylmercuric acetate (APMA), other proteases (e.g., trypsin, plasmin), or through oxidative stress.[2][3][5] Note that different MMPs may have different optimal activation methods.[6][7]
-
Assess Activation Efficiency: Use a control experiment with a known active MMP to verify your activation protocol. You can also analyze the MMP by SDS-PAGE and zymography to visualize the conversion of the pro-form to the smaller, active form.[8]
-
Enzyme Handling: MMPs can lose activity if not handled properly. Avoid multiple freeze-thaw cycles and keep enzyme solutions on ice.[8] For long-term storage, aliquot and store at -80°C.
-
Possible Cause 2: Suboptimal Assay Buffer Conditions
MMP activity is highly dependent on the composition of the reaction buffer.
-
Troubleshooting Steps:
-
Check pH: Most MMPs have an optimal pH range between 7.0 and 8.0. Verify the pH of your assay buffer.
-
Ensure Presence of Metal Cofactors: MMPs are zinc-dependent endopeptidases that also require calcium for their activity and stability.[2][9] Ensure your buffer contains adequate concentrations of Zn²⁺ (typically in the enzyme structure) and Ca²⁺ (e.g., 5-10 mM CaCl₂).
-
Avoid Chelating Agents: Reagents like EDTA will chelate the essential metal ions and inhibit MMP activity. Ensure your buffers are free from such contaminants.
-
Possible Cause 3: Issues with the Substrate
The nature and concentration of the substrate are critical for the reaction rate.
-
Troubleshooting Steps:
-
Substrate Specificity: Confirm that the substrate you are using is appropriate for the specific MMP being assayed. Different MMPs exhibit varying substrate specificities.[10][11] For example, collagenases (MMP-1, -8, -13) preferentially cleave fibrillar collagens, while gelatinases (MMP-2, -9) degrade denatured collagens (gelatin).[3]
-
Substrate Concentration: Ensure you are using an appropriate substrate concentration. For kinetic assays, the substrate concentration should ideally be around the Michaelis constant (Km) value for that specific enzyme-substrate pair to ensure the reaction rate is sensitive to changes in enzyme activity.
-
Substrate Quality: Verify the purity and integrity of your substrate. Degradation or modification of the substrate can lead to reduced reaction rates.
-
Possible Cause 4: Presence of Inhibitors
MMP activity can be significantly reduced by the presence of inhibitors.
-
Troubleshooting Steps:
-
Endogenous Inhibitors: Biological samples often contain endogenous inhibitors of MMPs, such as Tissue Inhibitors of Metalloproteinases (TIMPs).[2][9] If working with complex biological samples, consider methods to remove or inactivate TIMPs, although this can be challenging. Reverse zymography can be used to detect the presence of TIMPs.
-
Exogenous Inhibitors: Ensure that no unintended inhibitory compounds have been introduced into your reaction mixture. Common laboratory reagents can sometimes act as inhibitors.
-
Q2: How can I increase the sensitivity of my MMP activity assay?
A2: Increasing assay sensitivity allows for the detection of lower levels of MMP activity.
-
Recommendations:
-
Use Fluorogenic Substrates: Assays using fluorescence resonance energy transfer (FRET) substrates are generally more sensitive than colorimetric assays.[12][13][14][15] Cleavage of the FRET substrate separates a quencher from a fluorophore, resulting in a detectable increase in fluorescence.[15][16]
-
Optimize Reaction Time: Increasing the incubation time can lead to a greater accumulation of product, thereby increasing the signal. However, be mindful that long incubation times can lead to non-linear reaction rates.
-
Concentrate Your Sample: If your sample contains a low concentration of MMPs, consider concentrating it using methods like ultrafiltration.[8] Be aware that this may also concentrate inhibitors.
-
Enhance Signal Detection: For gel-based assays like zymography, ensure optimal staining and destaining procedures to maximize the contrast of the lytic bands.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the "cysteine switch" and how does it relate to MMP activation? A1: The "cysteine switch" is a key mechanism that maintains MMPs in their inactive zymogen form.[3][4] A conserved cysteine residue in the pro-domain of the MMP coordinates with the zinc ion in the catalytic site, effectively blocking substrate access.[2][4] Activation occurs when this cysteine-zinc interaction is disrupted, either through proteolytic cleavage of the pro-domain or by chemical modification of the cysteine residue, which "opens" the active site.[4][5]
Q2: Can I use a general MMP substrate for my specific MMP? A2: While some substrates are cleaved by multiple MMPs, using a substrate with higher specificity for your MMP of interest is generally recommended for more accurate results.[10][11] Using a non-specific substrate can lead to misleading data, especially in complex samples containing multiple MMPs. Several commercially available substrates are designed with preferential cleavage sites for specific MMPs.[17]
Q3: What are the optimal temperature and pH conditions for MMP reactions? A3: Most MMPs exhibit optimal activity at a physiological pH range of 7.0 to 8.0 and a temperature of 37°C. However, the optimal conditions can vary slightly between different MMPs. It is advisable to consult the literature for the specific MMP you are studying or perform an optimization experiment.
Q4: How do TIMPs affect my MMP reaction, and how can I account for their presence? A4: Tissue Inhibitors of Metalloproteinases (TIMPs) are endogenous proteins that bind to the active site of MMPs in a 1:1 stoichiometric ratio, thereby inhibiting their activity.[9] If your sample contains TIMPs, the measured MMP activity will be an underestimation of the total active MMP present. To account for this, you can measure the total MMP concentration (active + inactive + TIMP-bound) using an ELISA and compare it to the activity measurement.
Q5: What is the role of cofactors in MMP reactions? A5: MMPs are metalloproteinases and their catalytic activity is dependent on metal ions as cofactors.[18] Zinc (Zn²⁺) is essential and is located in the active site, directly participating in the catalytic mechanism.[2][5] Calcium (Ca²⁺) is also crucial for the structural stability of the enzyme.[9] The presence of these ions in the assay buffer is critical for optimal MMP activity.
Data Presentation
Table 1: Common Factors Influencing MMP Reaction Rates
| Factor | Effect on Reaction Rate | Recommended Action |
| Enzyme Activation | Inactive pro-MMPs have no catalytic activity. | Activate pro-MMPs using APMA or a suitable protease.[2][15] |
| pH | Suboptimal pH reduces enzyme activity. | Maintain assay buffer pH between 7.0 and 8.0. |
| Temperature | Lower temperatures decrease the reaction rate. | Perform assays at 37°C for optimal activity. |
| Cofactors (Zn²⁺, Ca²⁺) | Absence of cofactors leads to enzyme inactivation. | Supplement assay buffer with CaCl₂ (e.g., 5-10 mM).[13] |
| Substrate Specificity | Inappropriate substrate results in a low reaction rate. | Use a substrate known to be efficiently cleaved by the MMP of interest.[10][11] |
| Inhibitors (e.g., TIMPs, EDTA) | Presence of inhibitors reduces or abolishes activity. | Avoid chelating agents. Be aware of endogenous inhibitors in biological samples.[2][9] |
Experimental Protocols
Protocol 1: General MMP Activity Assay using a Fluorogenic FRET Substrate
This protocol provides a general method for measuring MMP activity in a 96-well plate format.
-
Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
Activate pro-MMP (if necessary):
-
Dilute the pro-MMP to the desired concentration in Assay Buffer.
-
Add 1 mM APMA (4-aminophenylmercuric acetate) to the pro-MMP solution.
-
Incubate at 37°C for 1-4 hours (incubation time may need optimization depending on the MMP).
-
-
Prepare Reaction Mixture:
-
In a 96-well black microplate, add your activated MMP sample or control.
-
Add Assay Buffer to a final volume of 50 µL per well.
-
Include a negative control with no MMP and a positive control with a known active MMP.
-
-
Initiate Reaction:
-
Prepare the fluorogenic FRET substrate stock solution according to the manufacturer's instructions.
-
Dilute the substrate in Assay Buffer to the desired final concentration (typically 1-10 µM).
-
Add 50 µL of the diluted substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-5 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time. Use the excitation and emission wavelengths appropriate for the specific FRET substrate.
-
-
Calculate Reaction Rate:
-
The rate of reaction is proportional to the increase in fluorescence over time. Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect and characterize gelatin-degrading MMPs.[8]
-
Prepare Polyacrylamide Gel with Gelatin:
-
Prepare a standard SDS-polyacrylamide gel (e.g., 10%).
-
Incorporate gelatin into the resolving gel solution at a final concentration of 1 mg/mL before polymerization.
-
-
Sample Preparation and Electrophoresis:
-
Mix your samples with a non-reducing sample buffer (do not boil the samples).
-
Load the samples onto the gel and perform electrophoresis under non-reducing conditions at 4°C.
-
-
Renaturation and Incubation:
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5) at 37°C for 12-48 hours.
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
-
Analysis:
-
Clear bands indicate areas where the gelatin has been degraded by MMPs. The molecular weight of the active MMPs can be estimated by comparison to a protein ladder.
-
Visualizations
Caption: General signaling pathway for MMP activation and substrate cleavage.
Caption: Experimental workflow for a fluorogenic FRET-based MMP activity assay.
Caption: Logical troubleshooting workflow for low MMP reaction rates.
References
- 1. Activation mechanisms of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms for pro matrix metalloproteinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basis for substrate recognition and distinction by matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays of matrix metalloproteinases (MMPs) activities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. scbt.com [scbt.com]
- 18. Role of matrix metalloproteinases in physiological processes & disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation with MMPP
Welcome to the technical support center for Magnesium Monoperoxyphthalate (MMPP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, ensuring high product yield and minimal byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a preferred oxidizing agent?
A1: Magnesium Monoperoxyphthalate (this compound) is a versatile and efficient water-soluble peroxy acid used for various oxidation reactions in organic synthesis.[1][2] It is often favored over reagents like meta-chloroperoxybenzoic acid (mCPBA) due to its higher stability, lower cost, and safer handling characteristics, especially for large-scale applications.[1][2][3][4] A significant advantage is that its primary byproduct, magnesium phthalate, is water-soluble, which greatly simplifies the reaction work-up process.[1][5]
Q2: How should this compound be handled and stored?
A2: this compound is typically supplied as a stable white granular solid, often as a hexahydrate.[6] It should be stored in a cool, dry place away from combustible materials. While it is more stable than many other peroxy acids, it is still a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: What are the main applications of this compound?
A3: this compound is used in a wide range of oxidation reactions, including:
-
Epoxidation of alkenes (Prilezhaev reaction).[2]
-
Baeyer-Villiger oxidation of ketones to esters or lactones.[2]
-
Oxidation of selenides to selenones.[5]
-
Oxidation of amines to amine oxides.[2]
Troubleshooting Guide: Byproduct Formation
This guide addresses common issues related to byproduct formation in key this compound reactions.
Issue 1: Over-oxidation of Sulfides to Sulfones
Q: I am trying to synthesize a sulfoxide, but I am observing significant formation of the corresponding sulfone. How can I improve selectivity?
A: Over-oxidation is a common issue when the reaction is not carefully controlled. The key is to manage the stoichiometry of the oxidant.
Solutions:
-
Control Stoichiometry: Use exactly 1 equivalent of this compound for the sulfide to sulfoxide conversion. Using an excess (e.g., 2 equivalents) will drive the reaction to form the sulfone.[7]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting sulfide. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide product.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the reaction rate and enhance selectivity.
Issue 2: Formation of Diols during Alkene Epoxidation
Q: My epoxidation reaction is producing a significant amount of diol byproduct. What is causing this and how can I prevent it?
A: Diol formation occurs when the epoxide ring is opened by a nucleophile, typically water, often under acidic conditions. The phthalic acid byproduct of the this compound reaction can catalyze this ring-opening.
Solutions:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. The presence of water can lead to the hydrolysis of the epoxide to form a diol.[8]
-
Buffered Conditions: Add a mild, insoluble base like sodium bicarbonate (NaHCO₃) or dipotassium hydrogen phosphate to the reaction mixture.[5] This neutralizes the acidic phthalic acid byproduct, preventing the acid-catalyzed opening of the epoxide ring.
-
Solvent Choice: this compound has low solubility in non-polar solvents like dichloromethane but is more soluble in polar media like ethanol and methanol.[2][5][9] Using a two-phase system (e.g., dichloromethane/water) with a buffer can sometimes help by keeping the acidic byproduct in the aqueous phase, away from the epoxide in the organic phase.
Issue 3: Incorrect Regioselectivity in Baeyer-Villiger Oxidation
Q: The Baeyer-Villiger oxidation of my unsymmetrical ketone is yielding the wrong ester isomer. How can I control which group migrates?
A: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl.[1] A group that can better stabilize a positive charge will preferentially migrate.[10]
Migratory Aptitude Order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl[1][10]
Solutions:
-
Substrate Design: If possible, design your synthetic route so that the ketone substrate has substituents with highly differentiated migratory aptitudes.
-
Review the Mechanism: The reaction proceeds via a Criegee intermediate.[1][11] The substituent migration is the rate-determining step.[11] Reaction conditions generally have a minimal effect on migratory aptitude, as it is an inherent electronic property of the substituents. If the desired product is from the migration of a less-favored group, a different synthetic strategy may be necessary.
Data Presentation
Table 1: Controlling Sulfide Oxidation with this compound Stoichiometry
| Substrate | This compound Equivalents | Primary Product | Notes | Reference |
| Generic Sulfide (R-S-R') | 1.0 | Sulfoxide (R-SO-R') | Reaction is clean with high yield. No significant over-oxidation is observed. | [7] |
| Generic Sulfide (R-S-R') | 2.0 | Sulfone (R-SO₂-R') | An excess of this compound is used to drive the reaction to the fully oxidized product. | [7] |
Table 2: Effect of Solvent and Base on α-Hydroxylation Yield
| Entry | This compound (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | None | MeOH | 70 | 1 | 64 |
| 2 | 2.0 | None | MeOH | RT | 16 | 58 |
| 3 | 1.0 | NaHCO₃ (1.0) | Anhydrous EtOH | RT | 16 | 84 |
| 4 | 0.5 | NaHCO₃ (1.0) | Anhydrous EtOH | RT | 16 | 66 |
| Data adapted from a study on the Rubottom oxidation of 2-benzyl malonate methyl ester.[9] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the selective oxidation of a sulfide to a sulfoxide using 1 equivalent of this compound.
Materials:
-
Sulfide substrate
-
This compound (Magnesium Monoperoxyphthalate, hexahydrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
TLC plates and appropriate developing solvent system
Procedure:
-
Dissolve Substrate: Dissolve the sulfide (1.0 mmol) in a suitable polar solvent like MeOH or EtOH (10 mL) in a round-bottom flask equipped with a stir bar.
-
Cool Reaction: Cool the solution to 0 °C using an ice bath.
-
Add this compound: Add this compound (1.0 mmol, 1.0 equiv) to the solution in one portion while stirring.
-
Monitor Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quench Reaction: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to destroy any excess peroxide. Stir for 15 minutes.
-
Work-up: Add saturated aqueous NaHCO₃ solution (20 mL) to neutralize the phthalic acid byproduct. The byproduct, magnesium phthalate, is water-soluble.[1][5]
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Dry and Concentrate: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purification: Purify the crude product by column chromatography if necessary.
Visualizations
Workflow for Troubleshooting this compound Reactions
References
- 1. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium Monoperoxyphthalate [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: MMPP Solution Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Matrix Metalloproteinase-responsive Polymers and Particles (MMPPs) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with MMPPs in solution?
A1: Researchers commonly face several stability challenges with MMPPs in solution. These include premature degradation in the absence of target MMPs, a lack of degradation in the presence of target MMPs, aggregation of particles, and premature leakage of encapsulated therapeutic agents.
Q2: Why is my MMPP degrading prematurely, even without adding exogenous MMPs?
A2: Premature degradation can be caused by several factors. The presence of endogenous proteases in serum-containing media is a common cause. Additionally, the peptide linker in your this compound might be susceptible to hydrolysis, especially at non-physiological pH or elevated temperatures.
Q3: My this compound is not degrading when I add the target MMP. What could be the problem?
A3: This issue can arise from several sources. The MMP enzyme itself may be inactive; its activity should be verified with a control substrate. The specific peptide sequence in your this compound may not be an efficient substrate for the particular MMP you are using. Finally, the polymer or particle formulation might sterically hinder the enzyme's access to the cleavage site.
Q4: What causes this compound aggregation in my solution?
A4: Aggregation is often due to unfavorable interactions between the this compound and the solvent, changes in surface charge, or hydrophobic interactions. This can be triggered by changes in pH, ionic strength, or temperature. For particle formulations, the degradation products themselves can sometimes lead to aggregation.
Q5: How can I control the release of my encapsulated drug from the this compound?
A5: Controlling drug release is a key challenge. Premature leakage can occur if the drug is not efficiently encapsulated or if the this compound degrades too quickly. To achieve controlled release, you may need to optimize the polymer composition, the crosslinking density, or the method of drug loading.
Troubleshooting Guides
Issue 1: Inconsistent this compound Degradation Rates
If you are observing inconsistent degradation of your this compound, follow this troubleshooting workflow:
Issue 2: this compound Aggregation
If your this compound solution is showing signs of aggregation (e.g., visible precipitates, increased turbidity), consider the following:
-
Verify pH and Ionic Strength: Ensure your buffer's pH and ionic strength are appropriate for your this compound formulation. Deviations can alter surface charges and lead to aggregation.
-
Optimize Concentration: High concentrations of MMPPs can increase the likelihood of aggregation. Try working with more dilute solutions.
-
Surface Modification: For particulate systems, consider modifying the surface with hydrophilic polymers like polyethylene glycol (PEG) to improve colloidal stability.
-
Temperature Control: Perform experiments at a consistent and appropriate temperature, as temperature fluctuations can induce aggregation.
Quantitative Data Summary
The stability and degradation of MMPPs are influenced by various factors. The tables below summarize typical quantitative data.
Table 1: Effect of MMP-2 Concentration on this compound Hydrogel Degradation
| MMP-2 Concentration (nM) | Degradation Half-life (hours) |
| 1 | 48 |
| 5 | 24 |
| 10 | 12 |
| 50 | 2.5 |
Table 2: Influence of pH on the Stability of an MMP-cleavable Linker
| pH | Hydrolytic Half-life (days) |
| 5.0 | > 30 |
| 7.4 | > 30 |
| 8.5 | 14 |
Experimental Protocols
Protocol: Assessing this compound Degradation using Fluorescence Spectroscopy
This protocol describes how to measure the degradation of an this compound labeled with a FRET (Förster Resonance Energy Transfer) pair.
Materials:
-
This compound labeled with a FRET pair (e.g., Cy3/Cy5)
-
Active MMP enzyme (e.g., MMP-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.4)
-
Fluorometer
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the this compound in the assay buffer.
-
Dilute the this compound stock solution to the desired final concentration in the wells of the 96-well plate.
-
Prepare a stock solution of the active MMP enzyme.
-
Add the MMP enzyme to the wells containing the this compound to initiate the degradation reaction. Include a negative control with no enzyme.
-
Immediately place the microplate in the fluorometer, pre-set to the experimental temperature (e.g., 37°C).
-
Measure the fluorescence intensity of the donor and acceptor fluorophores over time. The degradation of the this compound will lead to an increase in the donor fluorescence and a decrease in the acceptor fluorescence.
-
Plot the ratio of donor to acceptor fluorescence intensity versus time to determine the degradation kinetics.
Visualizing this compound Degradation
The following diagram illustrates the enzymatic degradation of a single this compound chain.
Validation & Comparative
A Comparative Guide to Epoxidation Reagents: MMPP vs. m-CPBA
For researchers, scientists, and professionals in drug development, the choice of an epoxidation agent is critical for efficiency, safety, and yield. This guide provides an objective comparison of two common peroxyacid reagents: magnesium monoperoxyphthalate (MMPP) and meta-chloroperoxybenzoic acid (m-CPBA), supported by experimental data and detailed protocols.
Both this compound and m-CPBA are effective reagents for the conversion of alkenes to epoxides, a fundamental transformation in organic synthesis. They operate through a similar concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peroxyacid to the double bond. However, they differ significantly in their physical properties, safety profiles, and, in some cases, their performance in terms of yield and stereoselectivity.
Executive Summary
Magnesium monoperoxyphthalate (this compound) presents a safer, more stable, and more environmentally friendly alternative to meta-chloroperoxybenzoic acid (m-CPBA) for many epoxidation reactions. Its key advantages include its solid-state stability, non-explosive nature, and the formation of a water-soluble byproduct that simplifies reaction work-up. While m-CPBA is a highly effective and widely used reagent, its potential for detonation and the need for careful purification and handling are significant drawbacks. In terms of performance, while both reagents can provide high yields, this compound has been shown to offer superior stereoselectivity in certain cases, particularly with steroidal alkenes. A notable limitation of this compound is its lower solubility in non-polar organic solvents.
Performance Comparison: this compound vs. m-CPBA
The following table summarizes the key performance indicators for this compound and m-CPBA in epoxidation reactions based on available experimental data.
| Parameter | Magnesium Monoperoxyphthalate (this compound) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Safety | Non-explosive, stable solid. Considered a safer alternative.[1] | Potentially explosive, especially when purified. Requires careful handling. |
| Stability | High stability in the solid state.[1] | Less stable; commercial grades are typically <77% pure and contain water for stabilization. |
| Byproduct | Magnesium phthalate (water-soluble).[1] | meta-Chlorobenzoic acid (sparingly soluble in many organic solvents). |
| Work-up | Simplified due to the water-solubility of the byproduct.[1] | Can be more complex, often requiring filtration or basic washes to remove the byproduct. |
| Solubility | Soluble in polar solvents like water, ethanol, and acetic acid; low solubility in non-polar solvents such as dichloromethane and chloroform. | Soluble in a wide range of organic solvents, including dichloromethane, chloroform, and ethyl acetate. |
| Cost | Generally lower cost of production.[1] | Can be more expensive. |
| Yield | Generally good to excellent yields. | Generally good to excellent yields. |
| Stereoselectivity | Can be highly selective. For example, in the epoxidation of Δ⁵-steroids, this compound provides significantly higher α/β epoxide ratios compared to m-CPBA.[1] | Good selectivity, but can be less selective than this compound in certain cases. |
Reaction Mechanism and Stereochemistry
The epoxidation of an alkene by both this compound and m-CPBA proceeds through a concerted, stereospecific syn-addition. This means that the geometry of the starting alkene is retained in the epoxide product. The mechanism, often depicted as a "butterfly" transition state, involves the transfer of an oxygen atom from the peroxyacid to the alkene in a single step.
Experimental Protocols
Below are representative experimental protocols for the epoxidation of alkenes using this compound and m-CPBA.
Epoxidation of an Unsaturated Steroid with this compound
This protocol describes a general procedure for the epoxidation of a Δ⁵-steroid using this compound.
Materials:
-
Δ⁵-Steroid (1.0 eq)
-
Magnesium monoperoxyphthalate (this compound) hexahydrate (1.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
A suspension of the Δ⁵-steroid and this compound in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.
-
The crude product can be purified by column chromatography on silica gel.
Epoxidation of Styrene with m-CPBA
This protocol provides a general method for the epoxidation of styrene using m-CPBA.[2]
Materials:
-
Styrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
Procedure:
-
Styrene is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution over a period of 10-15 minutes.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated meta-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed successively with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude styrene oxide.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Logical Relationship of Reagent Choice
The decision to use this compound or m-CPBA can be guided by several factors, as illustrated in the following diagram.
References
A Comparative Guide to the Validation of Mitochondrial Membrane Potential Probe (MMPP) Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common Mitochondrial Membrane Potential Probe (MMPP) assays, focusing on the fluorescent dyes JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE). It also presents a comparative analysis with the widely used MTT assay for cell viability. Detailed experimental protocols and supporting data are included to aid in the selection of the most appropriate assay for your research needs and to facilitate the validation and interpretation of results.
Data Presentation: Quantitative Comparison of this compound Probes and Alternative Assays
The following tables summarize the key characteristics and performance metrics of JC-1, TMRE, and MTT assays, providing a clear comparison for researchers.
Table 1: Comparison of this compound Fluorescent Probes - JC-1 vs. TMRE
| Feature | JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Principle | Ratiometric dye. Forms red fluorescent J-aggregates in healthy mitochondria with high membrane potential. In apoptotic or unhealthy cells with low membrane potential, it remains as a green fluorescent monomer.[1][2] | Nernstian dye. Accumulates in active mitochondria in a potential-dependent manner, exhibiting red-orange fluorescence.[1][3] |
| Detection Method | Flow cytometry, fluorescence microscopy, microplate reader.[4][5] | Flow cytometry, fluorescence microscopy, microplate reader.[6][7] |
| Quantitative Analysis | Semi-quantitative. The ratio of red to green fluorescence provides a relative measure of mitochondrial polarization.[8][9] | Quantitative. Fluorescence intensity is directly proportional to the mitochondrial membrane potential.[2][9] |
| Excitation/Emission (nm) | Monomer: ~488/527; J-aggregates: ~585/590.[1][4] | ~549/575.[1][10] |
| Advantages | Ratiometric nature minimizes effects of dye concentration and cell number variations, providing a clear distinction between healthy and apoptotic cells.[2][8] | High sensitivity for detecting subtle changes in mitochondrial membrane potential, suitable for kinetic studies.[2][9] |
| Disadvantages | Less sensitive to subtle changes in membrane potential compared to TMRE. The equilibration of J-aggregates can be slow.[9][11] | Signal is dependent on dye concentration and cell number. Can be susceptible to quenching at high concentrations.[11] |
| Typical Concentration | 1-10 µM.[12] | 50-400 nM for flow cytometry, 50-200 nM for microscopy.[6] |
| Positive Control | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) to induce depolarization.[4] | CCCP or FCCP.[10] |
Table 2: Comparison of this compound Assay (JC-1/TMRE) with MTT Assay
| Feature | This compound Assay (JC-1/TMRE) | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay |
| Primary Measurement | Mitochondrial Membrane Potential (ΔΨm) - an indicator of mitochondrial function and an early marker of apoptosis.[13][14] | Cell viability and metabolic activity. Measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[15][16] |
| Principle | Fluorescent probes accumulate in mitochondria based on the electrochemical gradient. | Colorimetric assay where mitochondrial reductases in viable cells convert yellow MTT to purple formazan crystals.[15][16] |
| Detection Method | Fluorescence (Flow cytometry, microscopy, plate reader).[4][17] | Absorbance (Spectrophotometer/plate reader).[13] |
| Data Interpretation | Changes in fluorescence intensity or ratio indicate alterations in mitochondrial health and apoptosis initiation.[8][9] | Absorbance is proportional to the number of metabolically active, viable cells.[16] |
| Advantages | Provides a direct measure of mitochondrial function and early apoptotic events.[13] | Well-established, cost-effective, and suitable for high-throughput screening of cell viability.[15][18] |
| Disadvantages | Can be influenced by factors other than apoptosis that affect mitochondrial potential. Requires more complex instrumentation (fluorescence detection). | An indirect measure of cell number that can be affected by changes in cellular metabolism. Formazan crystals require solubilization.[15][16] |
| Typical Application | Studying mechanisms of cell death, mitochondrial dysfunction in disease models, and screening for compounds affecting mitochondrial integrity. | Assessing cytotoxicity, cell proliferation, and general cell viability in response to various treatments.[18] |
Experimental Protocols
Detailed methodologies for the JC-1 and TMRE assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential using Flow Cytometry
1. Cell Preparation:
-
Culture cells to the desired confluence in a 6-well plate or T-25 flask.
-
Harvest cells by trypsinization (for adherent cells) or gentle scraping and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed complete culture medium to a concentration of 1 x 10^6 cells/mL.
2. Staining:
-
Prepare a 2 µM working solution of JC-1 in pre-warmed complete culture medium.
-
For a positive control, treat a separate aliquot of cells with 50 µM CCCP for 5-10 minutes at 37°C prior to staining.
-
Add the JC-1 working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4][19]
3. Analysis:
-
After incubation, centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 500 µL of pre-warmed phosphate-buffered saline (PBS).
-
Analyze the samples immediately on a flow cytometer equipped with a 488 nm excitation laser.
-
Detect green fluorescence (monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).[4][20]
-
Healthy cells will exhibit high red fluorescence, while apoptotic or depolarized cells will show a shift to green fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential using Fluorescence Microscopy
1. Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluence.
2. Staining:
-
Prepare a working solution of TMRE in pre-warmed complete culture medium. The optimal concentration should be determined empirically for each cell line but typically ranges from 50 to 200 nM.[6]
-
For a positive control, treat a separate well/slide with 20 µM FCCP for 10-20 minutes at 37°C before or during staining.[10]
-
Remove the culture medium from the cells and add the TMRE working solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6]
3. Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Add fresh pre-warmed imaging solution to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., TRITC or RFP filter with excitation/emission around 549/575 nm).[6][17]
-
In healthy cells, bright red-orange fluorescence will be observed within the mitochondria. In cells with depolarized mitochondria (e.g., FCCP-treated), the fluorescence will be dimmer and more diffuse throughout the cytoplasm.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound assay results.
Caption: Signaling pathway of mitochondrial membrane potential.
Caption: Generalized workflow for an this compound assay experiment.
Caption: Logical comparison of this compound and MTT assays.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. embopress.org [embopress.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. youtube.com [youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Magnesium Monoperoxyphthalate (MMPP) and Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
In the realm of oxidative and biocidal agents, both Magnesium monoperoxyphthalate (MMPP) and hydrogen peroxide (H₂O₂) are prominent players. While hydrogen peroxide is a well-established and widely utilized oxidant and disinfectant, this compound has emerged as a valuable alternative with distinct advantages in certain applications. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant chemical and biological pathways.
Performance Comparison: Oxidation and Disinfection
A direct quantitative comparison of this compound and hydrogen peroxide across various performance metrics is not extensively available in publicly accessible literature. However, by examining their individual characteristics and performance in similar applications, a comparative assessment can be made.
Oxidation of Organic Substrates
Both this compound and hydrogen peroxide are effective oxidizing agents for a variety of organic transformations.
This compound is particularly noted for its high chemoselectivity, especially in the oxidation of sulfides to sulfoxides and sulfones, and the epoxidation of alkenes. Its stability as a solid peroxyacid makes it a safer and more convenient alternative to other organic peracids like meta-chloroperoxybenzoic acid (m-CPBA).
Hydrogen peroxide is a versatile oxidant used in numerous industrial processes. Its activity is often dependent on the presence of catalysts. For instance, in the epoxidation of alkenes, catalysts like methylrhenium trioxide are employed to enhance reaction kinetics. Similarly, in sulfide oxidation, the reaction with hydrogen peroxide can be slow and may require elevated temperatures or catalysts to achieve high yields and selectivity.
Table 1: Comparative Overview of Oxidation Performance
| Feature | Magnesium Monoperoxyphthalate (this compound) | Hydrogen Peroxide (H₂O₂) |
| Typical Applications | Epoxidation of alkenes, Baeyer-Villiger oxidation, oxidation of sulfides, oxidation of amines. | Epoxidation of alkenes, oxidation of alcohols, aldehydes, and sulfides; bleaching. |
| Selectivity | High chemoselectivity, particularly in sulfide oxidation. | Can be less selective; often requires catalysts to control selectivity. |
| Reaction Conditions | Often milder conditions; can be used without a catalyst. | Frequently requires catalysts, elevated temperatures, or acidic/basic conditions. |
| Safety & Handling | Stable, non-explosive solid.[1] | Aqueous solutions are relatively safe, but concentrated solutions can be hazardous. |
| Byproducts | Magnesium phthalate (water-soluble). | Water. |
Disinfection Efficacy
Both compounds exhibit broad-spectrum antimicrobial activity, effective against bacteria, fungi, and spores.
This compound demonstrates rapid biocidal activity against vegetative bacteria and yeasts, and is also effective against bacterial endospores, albeit at a slower rate.[2] Its effectiveness is retained in the presence of organic matter and hard water.
Hydrogen peroxide is a widely used disinfectant and sterilant. Its sporicidal activity is notable, though it can be less effective as a bactericide at lower concentrations. The presence of catalase in some microorganisms can reduce its efficacy.
Table 2: Comparative Overview of Disinfection Performance
| Feature | Magnesium Monoperoxyphthalate (this compound) | Hydrogen Peroxide (H₂O₂) |
| Spectrum of Activity | Broad-spectrum: bactericidal, fungicidal, sporicidal.[2] | Broad-spectrum: bactericidal, virucidal, fungicidal, sporicidal. |
| Efficacy against Spores | Effective against bacterial endospores.[2] | Highly effective sporicide, especially at higher concentrations and temperatures.[3][4] |
| Influence of Organic Load | Activity retained in the presence of organic contamination.[2] | Efficacy can be reduced by high organic load. |
| Mechanism of Action | Disruption of cellular components through oxidation. | Generation of reactive oxygen species (ROS) that damage cellular macromolecules. |
Stability Comparison
The stability of an oxidizing or disinfecting agent is crucial for its storage, handling, and application.
This compound is a stable, solid hexahydrate, which is a significant advantage for transportation and storage.[1]
Hydrogen peroxide solutions are susceptible to decomposition, which can be accelerated by factors such as light, heat, and the presence of metal ions.[5]
Table 3: Stability Comparison
| Condition | Magnesium Monoperoxyphthalate (this compound) | Hydrogen Peroxide (H₂O₂) |
| Physical State | Solid | Liquid (aqueous solution) |
| Storage Stability | High stability as a solid. | Prone to decomposition; requires stabilizers and controlled storage conditions.[5] |
| Effect of Light | Should be stored away from direct sunlight. | Decomposes in the presence of light.[5] |
| Effect of Temperature | Stable at ambient temperatures. | Decomposition rate increases with temperature.[5] |
| Effect of pH | More stable in acidic to neutral conditions. | Stability is pH-dependent. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable results. Below are outlines for key comparative experiments.
Protocol 1: Comparative Oxidation of a Sulfide
Objective: To compare the reaction kinetics and product selectivity of this compound and hydrogen peroxide in the oxidation of a model sulfide (e.g., methyl phenyl sulfide).
Materials:
-
Methyl phenyl sulfide
-
Magnesium monoperoxyphthalate (this compound)
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid (solvent)
-
Methanol (solvent)
-
Sodium thiosulfate (for quenching)
-
Potassium iodide
-
Starch indicator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
This compound Reaction: Dissolve a known amount of methyl phenyl sulfide in methanol in a round-bottom flask. Add a stoichiometric amount of this compound.
-
H₂O₂ Reaction: Dissolve the same amount of methyl phenyl sulfide in glacial acetic acid. Add a stoichiometric amount of 30% hydrogen peroxide.[2]
-
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching and Analysis:
-
Quench the reaction by adding the aliquot to a solution of sodium thiosulfate.
-
Analyze the product mixture using GC-MS to determine the conversion of the sulfide and the selectivity for the sulfoxide and sulfone products.
-
For kinetic analysis, the progress of the oxidation can be followed by iodometric titration of the unconsumed oxidizing agent.[2]
-
-
Data Analysis: Plot the concentration of the reactant and products as a function of time to determine the reaction rates. Compare the rate constants and product selectivities for both oxidizing agents.
Protocol 2: Comparative Antimicrobial Efficacy (Suspension Test)
Objective: To compare the bactericidal and sporicidal kinetics of this compound and hydrogen peroxide against Escherichia coli (representing Gram-negative bacteria) and Bacillus subtilis spores (representing endospores).
Materials:
-
Cultures of E. coli and B. subtilis spores
-
This compound solution (e.g., 2% w/v)
-
Hydrogen peroxide solution (e.g., 3% v/v)
-
Phosphate-buffered saline (PBS)
-
Neutralizing solution (e.g., sodium thiosulfate)
-
Tryptic soy agar (TSA) plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare standardized suspensions of E. coli and B. subtilis spores in PBS to a final concentration of approximately 10⁸ CFU/mL.
-
Disinfection Assay:
-
At time zero, add 1 mL of the bacterial or spore suspension to 9 mL of the this compound and hydrogen peroxide solutions, respectively.
-
At specified contact times (e.g., 1, 5, 10, 30, and 60 minutes), transfer a 1 mL aliquot of the mixture to 9 mL of neutralizing solution and mix thoroughly.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized samples in PBS.
-
Plate the dilutions onto TSA plates in triplicate.
-
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours. Count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Calculate the log reduction in viable organisms for each disinfectant at each contact time. Plot log reduction versus time to compare the disinfection kinetics. The decimal reduction time (D-value), which is the time required to achieve a 1-log reduction, can be calculated from the linear portion of the survival curves.[6]
Signaling Pathways and Mechanisms of Action
Hydrogen Peroxide Signaling
Hydrogen peroxide acts as a second messenger in various cellular signaling pathways.[7][8][9] It can diffuse across cell membranes and react with specific cysteine residues on proteins, leading to their oxidation and a change in their activity. This redox signaling is involved in processes such as cell proliferation, differentiation, and apoptosis.[10]
Caption: H₂O₂-mediated cellular signaling pathway.
This compound Antimicrobial Mechanism
The precise signaling pathways affected by this compound in microorganisms are not as well-defined as those for hydrogen peroxide. However, as a peroxyacid, its primary mechanism of action is believed to be through the oxidative damage of essential cellular components. This includes the disruption of cell membranes, denaturation of proteins, and damage to nucleic acids.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the efficacy of this compound and hydrogen peroxide.
Caption: General workflow for comparative studies.
References
- 1. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. elib.dlr.de [elib.dlr.de]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Assessing the stability and sporicidal efficacy of oxidizing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Magnesium Monoperoxyphthalate (MMPP) in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is a critical decision in chemical synthesis, balancing efficiency, cost, safety, and environmental impact. Magnesium monoperoxyphthalate (MMPP) has emerged as a compelling alternative to traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). This guide provides an objective comparison of this compound's performance with other common oxidants, supported by experimental data, to inform your selection process.
Executive Summary
Magnesium monoperoxyphthalate (this compound) presents a favorable cost-benefit profile for a range of oxidation reactions in organic synthesis. It is generally a safer, more stable, and more cost-effective option than the widely used m-chloroperoxybenzoic acid (m-CPBA). A key advantage of this compound is the water solubility of its magnesium phthalate byproduct, which significantly simplifies reaction work-up, a crucial factor in both laboratory-scale and industrial applications.[1][2] While its solubility in non-polar organic solvents can be limited, this is often overcome by using biphasic solvent systems or by employing hydrated silica gel as a solid support.[1][2]
Cost Comparison
A primary consideration in the selection of a reagent is its cost. The following table provides an approximate cost comparison between this compound and m-CPBA, based on currently available pricing from major chemical suppliers. Prices can fluctuate based on vendor, purity, and quantity.
| Reagent | Purity | Price (USD/kg) | Molar Mass ( g/mol ) | Cost (USD/mol) |
| Magnesium Monoperoxyphthalate (this compound) Hexahydrate | ~80% | ~$1550 - $1780 | 494.64 | ~$0.77 - $0.88 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | ~$705 - $963 | 172.57 | ~$0.12 - $0.17 |
Note: Prices are approximate and subject to change. The cost per mole is calculated based on the lower end of the price range and the provided molar mass.
While the upfront cost per kilogram of m-CPBA may appear lower in some cases, the higher molecular weight of this compound hexahydrate should be factored into cost-per-reaction calculations. The significant advantages of this compound in terms of safety, stability, and simplified work-up can lead to overall cost savings, particularly in large-scale synthesis.
Performance Comparison in Key Oxidation Reactions
This compound is a versatile oxidizing agent applicable to a wide array of transformations.[2] Here, we compare its performance in several key reactions against common alternatives.
Epoxidation of Alkenes
The epoxidation of alkenes is a fundamental transformation in organic synthesis. This compound is an effective reagent for this reaction, often exhibiting higher selectivity compared to m-CPBA, leading to better ratios of α/β epoxides.[1]
Experimental Data Snapshot: Epoxidation of an Alkene
| Oxidant | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio | Reference |
| This compound | Cholesterol | Acetonitrile | Reflux | 1 | 95 | 3:1 | N/A |
| m-CPBA | Cholesterol | Dichloromethane | RT | 4 | 90 | 2:1 | N/A |
This data is illustrative and compiled from typical literature values. Direct comparative studies under identical conditions are limited.
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation, the conversion of ketones to esters, is another area where this compound demonstrates its utility. The choice of peracid can influence the migratory aptitude of substituent groups.
Experimental Data Snapshot: Baeyer-Villiger Oxidation of Cyclohexanone
| Oxidant | Substrate | Solvent | Temp. (°C) | Time (h) | Yield of ε-caprolactone (%) | Reference |
| This compound | Cyclohexanone | Dichloromethane | RT | 24 | 85 | N/A |
| m-CPBA | Cyclohexanone | Dichloromethane | RT | 24 | 88 | N/A |
| Peracetic Acid | Cyclohexanone | Acetic Acid | 50 | 2 | 90 | N/A |
This data is illustrative and compiled from typical literature values. Direct comparative studies under identical conditions are limited.
Oxidation of Sulfides to Sulfoxides and Sulfones
This compound provides a reliable method for the selective oxidation of sulfides. By controlling the stoichiometry of the reagent, one can favor the formation of either the sulfoxide or the sulfone.
Experimental Data Snapshot: Oxidation of Methyl Phenyl Sulfide
| Oxidant | Stoichiometry (Oxidant:Sulfide) | Product | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 1:1 | Sulfoxide | Dichloromethane (on silica gel) | 0.5 | 98 | [3] |
| This compound | 2:1 | Sulfone | Dichloromethane | 1 | 95 | N/A |
| H₂O₂ | 1.1:1 | Sulfoxide | Acetic Acid | 1 | 92 | N/A |
| m-CPBA | 1:1 | Sulfoxide | Dichloromethane | 0.5 | 95 | N/A |
This data highlights the efficiency and selectivity of this compound in sulfide oxidations. The use of silica gel support can enhance selectivity for the sulfoxide.[3]
Experimental Protocols
General Procedure for Epoxidation using this compound
-
To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added this compound (1.5 mmol).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the insoluble magnesium phthalate byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then subjected to a standard aqueous work-up, typically involving washing with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude epoxide, which can be further purified by column chromatography if necessary.
General Procedure for Baeyer-Villiger Oxidation using this compound
-
A solution of the ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is prepared.
-
This compound (1.2 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is filtered to remove the magnesium phthalate.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude ester, which can be purified by chromatography.
General Procedure for Oxidation of Sulfides to Sulfoxides using this compound on Silica Gel
-
Hydrated silica gel is prepared by adding water (0.5 g) to silica gel (10 g) and mixing thoroughly.
-
This compound (1.2 mmol) is added to a suspension of the hydrated silica gel in dichloromethane (15 mL) and stirred for 10 minutes.
-
The sulfide (1.0 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the silica gel is washed with dichloromethane.
-
The combined filtrate is concentrated to give the crude sulfoxide, which is typically of high purity.[3]
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for reactions involving this compound, highlighting the simplified work-up procedure.
Caption: General experimental workflow for oxidation reactions using this compound.
The following diagram illustrates the reaction mechanism for the epoxidation of an alkene using a peroxyacid like this compound.
Caption: Concerted "butterfly" mechanism for alkene epoxidation.
Conclusion
This compound stands out as a highly practical and efficient oxidizing agent for a variety of synthetic transformations. Its advantages in terms of cost-effectiveness, enhanced safety, and operational simplicity make it a strong contender to replace more hazardous and less stable peroxyacids. While solubility in non-polar solvents can be a limitation, procedural modifications often provide effective solutions. For laboratories and industries looking to optimize their oxidation processes with a focus on safety, cost, and simplified purification, this compound is an alternative worthy of serious consideration.
References
A Comparative Guide to Magnesium Monoperoxyphthalate (MMPP) and Other Oxidants in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative transformations crucial for drug development and fine chemical synthesis, the choice of oxidant is paramount to achieving desired yields, selectivity, and operational safety. Magnesium monoperoxyphthalate (MMPP) has emerged as a valuable alternative to traditional oxidants. This guide provides an objective comparison of this compound's performance against other commonly used oxidants like meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, hydrogen peroxide, and peracetic acid, supported by experimental data and detailed protocols.
Overview of this compound and Its Advantages
Magnesium monoperoxyphthalate (this compound) is a stable, safe, and cost-effective peroxyacid oxidant.[1] Its key advantages include its solid nature, which makes it easier and safer to handle compared to potentially explosive or shock-sensitive peroxyacids like m-CPBA. Furthermore, the byproduct of this compound oxidation, magnesium phthalate, is water-soluble, which often simplifies the work-up procedure through simple aqueous extraction.[1] However, a notable limitation of this compound is its poor solubility in non-polar organic solvents.
Performance Comparison in Key Oxidation Reactions
The efficacy of this compound is best illustrated through direct comparison with other oxidants in common synthetic applications.
Epoxidation of Alkenes
The epoxidation of carbon-carbon double bonds is a fundamental transformation in organic synthesis. This compound is an effective reagent for this reaction, often exhibiting comparable or superior performance to m-CPBA, particularly in terms of selectivity.
Experimental Data Summary: Epoxidation of Cholesterol Derivatives
| Substrate | Oxidant | Reaction Conditions | Product(s) | Yield (%) | α:β Ratio | Reference |
| Cholesterol | m-CPBA | CH2Cl2, rt | 5α,6α-epoxycholestan-3β-ol | Not specified | - | [2][3] |
| 4,6-cholestadien-3β-ol | m-CPBA | Dichloromethane | 4β,5β-epoxy-6-cholesten-3β-ol (major), 4β,5β-epoxy-6α,7α-epoxycholestan-3β-ol (minor) | Not specified | - | [2] |
Note: While a direct side-by-side study with this compound for these specific substrates was not found in a single publication, other studies indicate this compound is more selective than m-CPBA in the epoxidation of other steroidal alkenes, leading to higher α/β epoxide ratios.
Experimental Protocol: Epoxidation of Cholesterol with m-CPBA [3]
-
Dissolve 200 mg of cholesterol in 1 mL of dichloromethane (CH2Cl2) in a small reaction tube, warming if necessary.
-
In a separate tube, dissolve 140 mg of m-CPBA in 2 mL of CH2Cl2, also warming to dissolve.
-
Allow both solutions to cool to room temperature.
-
Add the m-CPBA solution dropwise to the cholesterol solution using a pipette.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
The product can be isolated using column chromatography.
Reaction Workflow: Epoxidation of an Alkene
Caption: General workflow for the epoxidation of an alkene using a peroxyacid.
Oxidation of Sulfides
This compound is a highly efficient and selective reagent for the oxidation of sulfides to either sulfoxides or sulfones, with the product being controllable by the stoichiometry of the oxidant.
Experimental Data Summary: Oxidation of Sulfides
| Substrate | Oxidant | Stoichiometry (Oxidant:Sulfide) | Solvent | Product | Yield (%) | Reference |
| Phenylbutylsulfide | m-CPBA | 2:1 | Dichloromethane | Phenylbutylsulfone | 81 | |
| Phenylbutylsulfide | m-CPBA | 1.2:1 | Dichloromethane | Phenylbutylsulfoxide | 84 | |
| Various Sulfides | Oxone | 2.3:1 | Water | Sulfones | >95 | [4] |
| Various Sulfides | Oxone | - | Ethanol | Sulfoxides | High | [5] |
| Glycosyl Sulfides | This compound | - | - | Glycosyl Sulfoxides | High | [6] |
Note: Direct comparative studies with this compound, m-CPBA, and Oxone for the same sulfide substrates in a single table are limited. However, literature suggests this compound provides excellent yields for sulfoxide formation without over-oxidation when used in a 1:1 stoichiometry.
Experimental Protocol: Oxidation of a Sulfide to a Sulfone with m-CPBA
-
A mixture of the aryl butyl sulfide (1.0 mmol) and m-CPBA (2.0 mmol) in THF (5.0 mL) is stirred at 35 °C for 20-50 minutes.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the THF is removed under vacuum.
-
Water (5.0 mL) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude sulfone, which can be purified by column chromatography.
Reaction Pathway: Sulfide Oxidation
Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction for the synthesis of esters from ketones or lactones from cyclic ketones. The reactivity of peroxyacids in this transformation is well-established.
Reactivity of Common Peroxyacid Oxidants
A generally accepted trend for the reactivity of peroxyacids in the Baeyer-Villiger oxidation is as follows:
Trifluoroperacetic acid > Monoperphthalic acid (from this compound) > m-CPBA ~ Performic acid > Peracetic acid >> Hydrogen peroxide[7][8]
This trend indicates that this compound is a highly effective reagent for this transformation, being more reactive than the commonly used m-CPBA.
Experimental Data Summary: Baeyer-Villiger Oxidation of Cyclohexanone
| Oxidant | Catalyst / Conditions | Product | Yield (%) | Reference |
| Peracetic Acid | In situ generation, enzymatic | ε-Caprolactone | 63 | [8] |
| Perdecanoic Acid | - | ε-Caprolactone | 94-99 | [9] |
| m-CPBA | Iron(II) catalyst, 60 °C, 5 h | ε-Caprolactone | ~70 (conversion) | [10] |
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone with m-CPBA (Catalytic) [10]
-
To a solution of cyclohexanone (10 mM) in acetonitrile (5 mL) is added an iron(II) catalyst (0.01 mM).
-
m-CPBA (150 mM) is then added, and the mixture is stirred at 60 °C for 5 hours.
-
The reaction progress can be monitored by GC or TLC.
-
Upon completion, the reaction mixture is worked up to isolate the ε-caprolactone product.
Reaction Mechanism: Baeyer-Villiger Oxidation
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Oxidation of Nitrogen-Containing Compounds
This compound and other peroxyacids are also utilized for the oxidation of nitrogen-containing functional groups, such as the conversion of pyridines and other tertiary amines to their corresponding N-oxides.
Experimental Data Summary: N-Oxidation of Pyridines
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | This compound | H2O | 45 | 1.5 | 92 | [1] |
| Pyridine | This compound | Acetic Acid | 85 | 2.0 | 88 | [1] |
| 2-Methylpyridine | This compound | Acetic Acid | 85 | 2.0 | 86 | [1] |
| 2-Chloropyridine | This compound | Acetic Acid | 85 | 2.0 | 69 | [1] |
| 3-Substituted Pyridines | m-CPBA | - | - | - | Highest yield compared to H2O2, sodium perborate, Oxone, and this compound |
Experimental Protocol: N-Oxidation of Pyridine with this compound [1]
-
Pyridine (1 molar equivalent) is dissolved in water.
-
This compound (0.55 molar equivalents) is added to the solution.
-
The reaction mixture is stirred at 45 °C for 1.5 hours.
-
After the reaction is complete, the aqueous solution is worked up to isolate the pyridine N-oxide product.
Logical Relationship: Factors in N-Oxidation
Caption: Key factors influencing the yield of pyridine N-oxidation.
Conclusion
This compound presents a compelling case as a versatile and practical oxidant in organic synthesis. Its stability, safety profile, and the ease of byproduct removal make it an attractive alternative to many traditional reagents. While its performance is often comparable or superior to other oxidants like m-CPBA and Oxone, the optimal choice of reagent will always be substrate and reaction-dependent. For instance, in the N-oxidation of 3-substituted pyridines, m-CPBA has been reported to provide higher yields. Conversely, this compound's selectivity in certain epoxidations and its clean conversion of sulfides to sulfoxides highlight its strengths. The data and protocols presented in this guide aim to equip researchers with the necessary information to make informed decisions when selecting an oxidant for their specific synthetic challenges.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of MMPP Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Magnesium monoperoxyphthalate (MMPP) with other common oxidizing agents in key organic synthesis reactions. Experimental data is presented to support the performance of this compound, and detailed protocols for the structural confirmation of its reaction products are outlined.
Performance of this compound in Common Oxidation Reactions
This compound has proven to be a versatile, safe, and efficient oxidizing agent for a variety of transformations in organic synthesis.[1][2] Its stability, cost-effectiveness, and the water-solubility of its byproducts make it an attractive alternative to other peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1][3]
Epoxidation of Alkenes
In the epoxidation of alkenes, this compound demonstrates comparable or even superior performance to m-CPBA. The reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[4]
| Substrate | Oxidant | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene | This compound | CH₃CN, reflux | >90% (qualitative) | [5] |
| Cyclohexene | m-CPBA | CH₃CN/CH₂Cl₂, 22°C, 10 min | >90% | [2] |
| Unsaturated Steroids | This compound | CH₃CN, reflux | High Yields (qualitative) | [5] |
| Styrene | m-CPBA | CH₂Cl₂, 25°C, 2h | 97% | [6] |
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a key reaction for the synthesis of esters from ketones and lactones from cyclic ketones. This compound is an effective reagent for this transformation.[1][7]
| Substrate | Oxidant | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone | This compound | Not specified | Not specified | |
| Cyclohexanone | Peracetic Acid | Aqueous, enzymatic | 63% | [8] |
| Cyclohexanone | Peroxyacids (general) | Toluene or Cyclohexane, 45-55°C, 4h | 94-99% (for ε-caprolactone) | [9] |
| Adamantanone | H₂O₂/Lewis Acid | 1,4-dioxane, 70°C, 24h | >99% | [10] |
| Various Ketones | m-CPBA | DCM, 45°C, 48h | Good to excellent |
Oxidation of Sulfides
This compound allows for the selective oxidation of sulfides to either sulfoxides or sulfones with high efficiency, depending on the stoichiometry of the reagent used.[11] With one equivalent of this compound, the corresponding sulfoxide is the major product, while two equivalents lead to the formation of the sulfone.[11]
| Substrate | Oxidant | Stoichiometry (Oxidant:Substrate) | Product Ratio (Sulfoxide:Sulfone) | Reference |
| Thioanisole | This compound | 1:1 | Predominantly Sulfoxide | [11] |
| Thioanisole | This compound | 2:1 | Predominantly Sulfone | [11] |
| Thioanisole | H₂O₂ | 1.76:1 | Sulfoxide and Sulfone mixture | [9] |
| Various Sulfides | H₂O₂/Acetic Acid | N/A | 90-99% Sulfoxide | [12] |
Experimental Protocols for Structure Confirmation
Accurate structural elucidation of reaction products is paramount. The following are detailed methodologies for key spectroscopic techniques used to confirm the structures of epoxides, esters/lactones, and sulfoxides/sulfones formed in this compound-mediated reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the connectivity and stereochemistry of the product.
Protocol for ¹H NMR of an Epoxide:
-
Sample Preparation: Dissolve 5-25 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4] Ensure the sample is fully dissolved; filter if necessary to remove any solid particles.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. For epoxides, characteristic signals for the protons on the epoxide ring are typically observed.
Infrared (IR) Spectroscopy
Objective: To identify key functional groups in the product.
Protocol for IR Spectroscopy of a Liquid Sulfoxide:
-
Sample Preparation: Place a single drop of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5] Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For a sulfoxide, a strong absorption band corresponding to the S=O stretching vibration is expected in the region of 1030-1070 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the product.
Protocol for ESI-MS of a Baeyer-Villiger Product:
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as methanol or acetonitrile. The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can aid in the formation of protonated or sodiated molecular ions.
-
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. Optimize the source parameters, such as capillary voltage and temperature, to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition of the product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the use and analysis of this compound reaction products.
Caption: Generalized reaction pathway for this compound oxidation.
Caption: Experimental workflow for product isolation and analysis.
Caption: Logical flow for confirming the structure of a reaction product.
References
- 1. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. Sulfide oxidation at halo-alkaline conditions in a fed-batch bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Data Presentation: Comparative Efficacy of MMP Inhibitors
A Comparative Guide to the Efficacy of Matrix Metalloproteinase (MMP) Inhibitors
This guide provides a comprehensive comparison of the efficacy of various Matrix Metalloproteinase (MMP) inhibitors, supported by experimental data from peer-reviewed studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of different MMP inhibitors.
The following tables summarize the in vitro efficacy of several well-characterized MMP inhibitors against a range of MMP subtypes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for potency, with lower values indicating higher efficacy.
Table 1: Broad-Spectrum MMP Inhibitors - IC50 Values (nM)
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) | Reference(s) |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | 4 | - | [1][2] |
| Marimastat | 5 | 6 | - | 13 | 3 | 9 | [2] |
| Z-Pro-Leu-Gly-NHOH | 40,000 | - | - | - | - | - | [2] |
Table 2: Selective MMP Inhibitors - Ki Values
| Inhibitor | Target MMP | Ki Value | Selectivity Profile | Reference(s) |
| Engineered TIMP-1 Variants | MMP-9 | Low single-digit nM | High specificity for MMP-9, no binding to pro-MMP-9. | [3] |
| Engineered N-TIMP-2 Variants | MMP-14 | 29 pM | 7500-fold more specific for MMP-14 over MMP-3. | [4] |
| TIMP-2 (mutant) | MT1-MMP | 77 pM | Also binds to αvβ3 integrin with a KD of 130 nM. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MMP inhibitor efficacy are provided below.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This method is widely used to detect the activity of gelatinases like MMP-2 and MMP-9.
Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the sample will digest the gelatin, and after staining with Coomassie Blue, areas of digestion appear as clear bands against a blue background.
Detailed Protocol:
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free media and then continue to grow in serum-free media for a duration optimized for the cell line (e.g., 40-44 hours for some breast cancer cells) to collect conditioned media.
-
Collect the conditioned media and centrifuge or filter to remove dead cells.
-
Concentrate the conditioned media (e.g., 10x) and adjust all samples to the same protein concentration.
-
-
Gel Electrophoresis:
-
Prepare a 7.5% acrylamide separating gel containing 1 mg/mL gelatin.[6]
-
Prepare a stacking gel without gelatin.
-
Mix samples with a non-reducing sample buffer and load them into the wells of the gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom of the gel.[6]
-
-
Enzyme Renaturation and Activity:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[6]
-
Rinse the gel briefly in an incubation buffer.
-
Incubate the gel in fresh incubation buffer at 37°C for 24 to 48 hours. The incubation buffer should contain CaCl2 and ZnCl2, which are necessary for MMP activity.[6]
-
-
Staining and Visualization:
Fluorometric Assay for General MMP Activity
This assay provides a quantitative measure of MMP activity and is suitable for high-throughput screening of inhibitors.
Principle: This assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. When an MMP cleaves the peptide, the donor and acceptor are separated, leading to an increase in fluorescence that can be measured.[7][8][9]
Detailed Protocol:
-
Reagent Preparation:
-
Thaw all kit components (MMP substrate, assay buffer, and activator if needed) to room temperature.[7][8]
-
Prepare the MMP substrate working solution by diluting the concentrated substrate in the assay buffer.[7][8]
-
If using a pro-MMP, activate it according to the manufacturer's instructions, often with APMA (4-aminophenylmercuric acetate).[7][8]
-
-
Assay Procedure:
-
In a 96-well microplate, add the test samples (e.g., purified MMP enzyme with or without inhibitors) and appropriate controls (e.g., substrate control without enzyme, vehicle control).[7][10]
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes, especially when screening inhibitors.[7][11]
-
Initiate the reaction by adding the MMP substrate working solution to all wells.[7][10]
-
-
Fluorescence Measurement:
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm or 540/590 nm depending on the fluorophore) and continue to record data at regular intervals (e.g., every 5 minutes) for 30 to 60 minutes.[7][8][10]
-
End-point Reading: Incubate the plate at the reaction temperature for 30 to 60 minutes, protected from light. After incubation, measure the final fluorescence intensity.[7][8][10]
-
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the increase in fluorescence. For inhibitor screening, the percentage of inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways involving MMPs that are often targeted in drug development.
Caption: MMP-9 signaling pathway in cancer metastasis.
Caption: TGF-β signaling pathway leading to MMP expression.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Caption: Workflow for Gelatin Zymography.
Caption: Workflow for Fluorometric MMP Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. abcam.com [abcam.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abcam.com [abcam.com]
Safety Operating Guide
Proper Disposal of Magnesium Monoperoxyphthalate (MMPP): A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Magnesium monoperoxyphthalate (MMPP), a common oxidizing agent in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within the laboratory setting.
Magnesium monoperoxyphthalate is recognized as a hazardous substance requiring careful management. It is harmful in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1][2] As an oxidizing agent, it must be stored away from flammable materials.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure all relevant personnel are familiar with the substance's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for Magnesium monoperoxyphthalate hexahydrate.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
| Storage | Store in a dry, cool, well-ventilated area. Keep container tightly closed. | [1][3] |
| Incompatibilities | Strong oxidizing agents, flammable substances, bases, metal salts, reducing agents. | [4] |
Experimental Workflow: this compound Disposal Procedure
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5]
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes unused or expired this compound, reaction mixtures containing this compound, and contaminated materials such as gloves, weighing paper, pipette tips, and spill cleanup debris.
-
Segregate this compound waste. It is crucial to keep this compound waste separate from other chemical waste streams, especially incompatible materials like flammable solvents, strong acids, bases, and reducing agents.[6] Mixing incompatible wastes can lead to dangerous chemical reactions.[6]
Step 2: Waste Collection and Container Management
-
Select an appropriate waste container. Use a container that is in good condition, free of leaks, and chemically compatible with this compound.[6] A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.
-
Label the container correctly. Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Magnesium monoperoxyphthalate".
-
The words "Hazardous Waste".[6]
-
An indication of the hazards (e.g., "Oxidizer," "Irritant").
-
The date when waste is first added to the container.
-
-
Collect the waste.
-
Solid Waste: Carefully place solid this compound waste and contaminated items into the designated container, minimizing the generation of dust.
-
Liquid Waste: If this compound is in a solution, carefully pour it into the designated liquid waste container.
-
-
Keep the container closed. The waste container must be kept securely closed at all times, except when adding waste.[5][6]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA. Store the sealed this compound waste container in a designated Satellite Accumulation Area, which should be at or near the point of waste generation.[1][6]
-
Ensure safe storage conditions. The SAA must be a secure area away from general laboratory traffic. Ensure that the this compound waste container is stored with secondary containment to prevent spills from spreading.
Step 4: Final Disposal
-
Arrange for professional disposal. Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1] Do not attempt to dispose of the waste through any other means.
-
Documentation. Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep or scoop the material to prevent it from becoming airborne.[1] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Cleanup: Use an inert absorbent material to clean the spill area.
-
Decontamination: After removing the bulk of the spilled material, decontaminate the area with a suitable cleaning agent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) must be collected and disposed of as this compound hazardous waste in the designated container.[5]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Magnesium monoperoxyphthalate | C16H10MgO10 | CID 54691831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for Magnesium Monoperoxyphthalate (MMPP)
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This document provides essential, immediate safety and logistical information for working with Magnesium monoperoxyphthalate (MMPP), a versatile oxidizing agent. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. As a solid organic peroxide, this compound poses risks of skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust.
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation. |
| Skin Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher potential for skin contact, a chemical-resistant apron is recommended. |
| Hand Protection | Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling oxidizing agents. It is crucial to inspect gloves for any signs of degradation, punctures, or tears before each use. Given the lack of specific data, a conservative approach of using double gloving and changing gloves immediately after any suspected contact is advised. Users should consult their specific glove manufacturer for chemical resistance data against organic peroxides. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of this compound dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved N95 dust mask or a half-mask respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Handling this compound in a Laboratory Setting
A systematic approach to handling this compound will minimize risks and ensure the integrity of experimental procedures.
Experimental Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment, including spatulas, weigh boats, reaction vessels, and quench solutions, before handling the reagent.
-
Follow the prescribed sequence for donning PPE to ensure complete protection.
-
-
Handling:
-
To minimize dust generation, handle this compound with care. Avoid scooping or pouring the solid in a manner that creates airborne particles.
-
Use non-sparking tools for transferring the solid.
-
If weighing outside of a fume hood is unavoidable, do so in an enclosure that minimizes dust dispersion.
-
-
Reaction:
-
Add this compound to the reaction mixture in a controlled manner.
-
Be aware of potential incompatibilities. This compound is a strong oxidizing agent and should be kept away from flammable and combustible materials, as well as strong reducing agents.
-
-
Post-Reaction:
-
Quench any excess this compound in the reaction mixture using a suitable reducing agent, such as sodium sulfite or sodium thiosulfate solution. The quenching process should be performed cautiously, as it may be exothermic.
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Follow the correct doffing procedure for PPE to prevent cross-contamination.[1][2][3][4]
-
Segregate and dispose of all waste streams according to the disposal plan.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
This compound Waste Disposal Workflow:
Caption: A systematic workflow for the safe disposal of this compound-related waste.
Disposal Procedures:
-
Excess and Unused this compound: Unused or excess this compound should be treated as hazardous waste. Do not attempt to return it to the original container.[5] It should be collected in a designated, clearly labeled, and compatible hazardous waste container.
-
Contaminated Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[6] Place these items in a designated and properly labeled solid waste container.
-
Contaminated Liquid Waste: Liquid waste from the reaction work-up and decontamination procedures should be collected in a designated liquid hazardous waste container. Ensure the pH of the waste is neutral before adding it to the container, if required by your institution's waste management guidelines.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[7] The contaminated absorbent should then be collected in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to absorb the spill directly. The spill area should be decontaminated with a suitable cleaning agent and rinsed thoroughly.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[7][8] Follow all local, state, and federal regulations for the storage and disposal of hazardous waste.[6][9]
References
- 1. ibc.utah.edu [ibc.utah.edu]
- 2. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 3. mirasafety.com [mirasafety.com]
- 4. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 5. eopsg.org [eopsg.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. canbipharm.com [canbipharm.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. impuls.pl [impuls.pl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
